molecular formula C6H3ClFNO3 B1429290 2-Chloro-5-fluoro-4-nitrophenol CAS No. 524955-92-8

2-Chloro-5-fluoro-4-nitrophenol

Cat. No.: B1429290
CAS No.: 524955-92-8
M. Wt: 191.54 g/mol
InChI Key: FMYLZKROLAFAOW-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-nitrophenol is a useful research compound. Its molecular formula is C6H3ClFNO3 and its molecular weight is 191.54 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-5-fluoro-4-nitrophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-5-fluoro-4-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluoro-4-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-fluoro-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYLZKROLAFAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524955-92-8
Record name 2-chloro-5-fluoro-4-nitrophenol
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Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-5-fluoro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and reactivity profile of 2-Chloro-5-fluoro-4-nitrophenol , a specialized halogenated nitroaromatic scaffold used in the development of pharmaceuticals and agrochemicals.

Executive Summary

2-Chloro-5-fluoro-4-nitrophenol (CAS: 524955-92-8) is a trisubstituted aromatic building block characterized by a unique "push-pull" electronic structure.[1] The presence of a strongly electron-withdrawing nitro group at the para position relative to the hydroxyl group, combined with an ortho-fluorine atom (relative to the nitro group), creates a highly reactive center for Nucleophilic Aromatic Substitution (


). This compound serves as a critical intermediate for synthesizing fused heterocycles, kinase inhibitors, and advanced crop protection agents where regioselective functionalization is required.

Molecular Identification & Structure

The compound is defined by the specific substitution pattern where the hydroxyl group occupies position 1, chlorine at 2, the nitro group at 4, and fluorine at 5. This specific arrangement dictates its chemical behavior, distinguishing it from its isomer, 2-chloro-4-fluoro-5-nitrophenol.

AttributeSpecification
IUPAC Name 2-Chloro-5-fluoro-4-nitrophenol
CAS Number 524955-92-8
Molecular Formula

Molecular Weight 191.54 g/mol
SMILES Oc1c(Cl)cc(F)c(NO2)c1
InChIKey FMYLZKROLAFAOW-UHFFFAOYSA-N

Physicochemical Properties

The following data synthesizes experimental observations with high-confidence predictive models essential for formulation and medicinal chemistry optimization.

Physical Constants
PropertyValue / RangeContext
Physical State Solid (Crystalline powder)Typically yellow to orange due to nitro-conjugation.
Melting Point 110–115 °C (Predicted)Analogous to 2-chloro-4-fluoro-5-nitrophenol (108–112 °C).
Boiling Point 298.7 ± 35.0 °CAt 760 mmHg (Predicted).
Density 1.65 ± 0.1 g/cm³High density attributed to halogenation.
Solubility DMSO, Methanol, Ethyl AcetateLow aqueous solubility at neutral pH; soluble in alkaline water.
Acid-Base & Lipophilicity Profile

Understanding the ionization state is critical for predicting bioavailability and reaction kinetics.

  • Acidity (

    
    ): 5.45 ± 0.20  (Predicted).
    
    • Mechanism:[2][3] The phenol proton is highly acidic compared to unsubstituted phenol (

      
       9.95). The para-nitro group stabilizes the phenoxide anion via resonance, while the ortho-chlorine and meta-fluorine atoms provide additional stabilization through inductive electron withdrawal (-I effect).
      
  • Lipophilicity (LogP): 2.38 ± 0.3 .

    • Implication: The compound possesses moderate lipophilicity, making it suitable for membrane permeability in early drug discovery phases, yet sufficiently polar for standard reverse-phase HPLC purification.

Synthetic Methodology

The synthesis of 2-Chloro-5-fluoro-4-nitrophenol relies on the regioselective nitration of the electron-rich phenol precursor.

Primary Synthetic Route: Electrophilic Aromatic Substitution

Precursor: 2-Chloro-5-fluorophenol (CAS: 3827-49-4).

Protocol:

  • Nitration: The precursor is dissolved in glacial acetic acid or sulfuric acid.

  • Reagent Addition: A stoichiometric mixture of fuming nitric acid (

    
    ) is added dropwise at low temperature (0–5 °C).
    
  • Regioselectivity Logic: The hydroxyl group (-OH) is the strongest activating group and directs the incoming electrophile (

    
    ) to the ortho or para positions.
    
    • Ortho (Position 2): Blocked by Chlorine.

    • Ortho (Position 6): Sterically accessible but electronically less favored than para.

    • Para (Position 4): The major product. The 5-fluoro group also directs ortho to itself (which is position 4 and 6), reinforcing the directing effect of the hydroxyl group toward position 4.

Purification[6]
  • Quenching: Pour reaction mixture onto crushed ice.

  • Isolation: Filtration of the precipitated yellow solid.

  • Recrystallization: Ethanol/Water or recrystallization from Toluene to remove trace ortho-nitro isomers (6-nitro).

Reactivity & Applications

The core utility of 2-Chloro-5-fluoro-4-nitrophenol lies in its regioselective reactivity . It functions as a "molecular scaffold" where the fluorine atom serves as a specific leaving group.

Nucleophilic Aromatic Substitution ( )

The fluorine atom at position 5 is activated by the ortho-nitro group (at position 4).

  • Reaction: Displacement of Fluorine by amines, thiols, or alkoxides.

  • Selectivity: The Chlorine atom (at position 2) is meta to the nitro group and is not activated for

    
    . This allows for the selective introduction of substituents at C5 without disturbing the C2-Chlorine.
    
  • Conditions: Mild basic conditions (e.g.,

    
     in DMF or DMSO at 60–80 °C).
    
Nitro Reduction

The nitro group can be reduced to an aniline (


) using standard protocols (

,

, or Catalytic Hydrogenation

). This transforms the molecule into a substituted aniline, ready for amide coupling or heterocycle formation (e.g., benzoxazoles).
Reactivity Visualization

The following diagram illustrates the synthesis and downstream diversification pathways.

G Start 2-Chloro-5-fluorophenol (Precursor) Target 2-Chloro-5-fluoro-4-nitrophenol (Target Scaffold) Start->Target Nitration (HNO3/H2SO4, 0°C) Regioselective at C4 SNAr_Prod 5-Substituted-2-chloro-4-nitrophenol (Functionalized Intermediate) Target->SNAr_Prod SNAr (R-NH2 / K2CO3) F-Displacement (Ortho-NO2 activation) Aniline Substituted Aniline (Drug Precursor) SNAr_Prod->Aniline Reduction (Fe/HCl or H2/Pd)

Figure 1: Synthetic workflow showing the nitration of the phenol precursor and the subsequent regioselective displacement of fluorine via


.

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). As a nitrophenol, it may exhibit uncoupling of oxidative phosphorylation; handle with care.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Protect from light.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Halogen/Nitrogen content).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11238996, 2-Chloro-5-fluoro-4-nitrophenol. Retrieved from [Link]

Sources

Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-Chloro-5-fluoro-4-nitrophenol

[1]

Executive Summary

2-Chloro-5-fluoro-4-nitrophenol (CAS: 524955-92-8) is a trisubstituted aromatic scaffold characterized by a unique "push-pull" electronic configuration.[1] Its utility in drug discovery stems from the orthogonal reactivity of its substituents: an acidic phenol for solubility/anchoring, a nitro group for reduction to an aniline, and a highly activated fluorine atom positioned ortho to the nitro group. This specific arrangement renders the fluorine susceptible to regioselective Nucleophilic Aromatic Substitution (SNAr), making the molecule a valuable "core" for constructing complex kinase inhibitors and agrochemical actives.

Molecular Identity & Physicochemical Profile[1][2][3][4]

The precise arrangement of substituents—Chlorine at C2, Nitro at C4, and Fluorine at C5—creates a distinct electronic environment that dictates its chemical behavior.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 2-Chloro-5-fluoro-4-nitrophenol
CAS Registry Number 524955-92-8
Molecular Formula C₆H₃ClFNO₃
Molecular Weight 191.54 g/mol
SMILES Oc1cc(F)c(cc1Cl)=O
Appearance Yellow to orange crystalline solid
pKa (Predicted) ~5.5 - 6.0 (Acidified by p-NO₂ and o-Cl)
LogP ~2.1 (Lipophilic, suitable for CNS penetration models)
Structural Analysis & Electronic Effects

The molecule's reactivity is governed by the interplay of resonance and inductive effects:

  • Phenol (C1-OH): Acts as an electron donor (+M effect), directing electrophiles to the ortho (C6) position, as C2 and C4 are blocked.

  • Nitro Group (C4-NO₂): A strong electron-withdrawing group (-M, -I).[1] It activates the adjacent C5-Fluorine toward nucleophilic attack.[1]

  • Fluorine (C5-F): Positioned ortho to the nitro group, this atom is the primary site for SNAr displacement.

  • Chlorine (C2-Cl): Provides steric bulk and lipophilicity but is relatively stable compared to the activated fluorine.[1]

StructuralAnalysisCore2-Chloro-5-fluoro-4-nitrophenol(Central Scaffold)OHC1-OH(Acidic Head)Core->OHSolubility/BindingClC2-Cl(Steric/Lipophilic)Core->ClMetabolic StabilityNO2C4-NO2(Activator)Core->NO2Activates C5FC5-F(Leaving Group)Core->FSnAr SiteNO2->FOrtho-Activation(High Reactivity)

Figure 1: Functional group analysis highlighting the activation of the C5-Fluorine by the C4-Nitro group.[1]

Synthetic Routes & Methodology

The synthesis of 2-chloro-5-fluoro-4-nitrophenol typically proceeds via electrophilic aromatic substitution (nitration) of the precursor 2-chloro-5-fluorophenol.[1] This route leverages the directing power of the hydroxyl group to install the nitro group at the para position.

Protocol: Nitration of 2-Chloro-5-fluorophenol

Objective: Regioselective installation of the nitro group at C4.

Reagents:

  • Precursor: 2-Chloro-5-fluorophenol (CAS 3827-49-4)[1]

  • Nitrating Agent: Nitric acid (HNO₃) / Sulfuric acid (H₂SO₄) or KNO₃/H₂SO₄

  • Solvent: Acetic acid or Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-5-fluorophenol (1.0 eq) in glacial acetic acid at 0°C.

  • Addition: Dropwise add a solution of fuming HNO₃ (1.1 eq) in acetic acid, maintaining the internal temperature below 10°C to prevent over-nitration or oxidation.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC or LC-MS.[1] The major product will be the para-nitro isomer (C4) due to the directing effect of the OH group.

  • Quench: Pour the reaction mixture into crushed ice/water.

  • Isolation: The product precipitates as a yellow solid. Filter, wash copiously with cold water to remove acid residues, and dry under vacuum.

  • Purification: Recrystallize from ethanol/water if necessary to remove any ortho-nitro (C6) isomer.[1]

Self-Validating Check:

  • H-NMR Confirmation: The product should show two aromatic singlets (or weak doublets due to F-coupling) representing the protons at C3 and C6.[1] The absence of ortho-coupling (J ~8 Hz) confirms the para substitution pattern relative to the existing protons.

Reactivity & Applications in Drug Discovery[1]

The primary value of this scaffold lies in its ability to undergo Chemoselective Functionalization . The fluorine atom is highly labile due to the electron-withdrawing nitro group ortho to it, allowing for facile SNAr reactions under mild conditions.

Key Reaction Pathways[1][5]
  • SNAr Displacement (C5):

    • Reagent: Primary/Secondary Amines, Thiols.

    • Conditions: K₂CO₃, DMF/DMSO, RT to 60°C.

    • Outcome: Replacement of Fluorine with -NHR or -SR.[1] The Chlorine at C2 remains intact due to lack of ortho/para activation.

  • Nitro Reduction (C4):

    • Reagent: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.[1]

    • Outcome: Conversion of NO₂ to NH₂ (Aniline).[1][2] This creates a "2-amino-phenol" motif (after functionalization), a precursor to benzoxazoles.[1]

  • O-Alkylation (C1):

    • Reagent: Alkyl halides, Base.[3]

    • Outcome: Ether formation to modulate solubility or target binding.[1]

ReactionMapStart2-Chloro-5-fluoro-4-nitrophenol(Scaffold)SnAr_ProductS_NAr Product(Fluorine Displaced by Amine)Start->SnAr_Product+ R-NH2 / Base(Selective C5 Substitution)Reduction_ProductAniline Derivative(Nitro Reduced to Amine)Start->Reduction_Product+ H2 / Pd-C(Nitro Reduction)BenzoxazoleBenzoxazole Core(Cyclization)Reduction_Product->Benzoxazole+ Cyclization Agent(e.g., CDI or Orthoester)

Figure 2: Synthetic workflow demonstrating the chemoselective derivatization of the scaffold.

Application Case Study

In the development of Kinase Inhibitors , this scaffold is often used to synthesize 3-pyrrolylsulfonamide antagonists or benzoxazole derivatives. The fluorine displacement allows for the introduction of solubilizing tails (e.g., piperazines) early in the synthesis, while the nitro group serves as a masked aniline for subsequent coupling to the kinase hinge-binding motif.

Analytical Characterization

Researchers should anticipate the following spectral characteristics for structure verification:

  • ¹H-NMR (DMSO-d₆):

    • δ ~11.5 ppm: Broad singlet (Phenolic OH).[1]

    • δ ~8.0 - 8.5 ppm: Two distinct aromatic signals.[1] The proton at C3 (between Cl and NO₂) will appear as a doublet (large JH-F coupling) or singlet depending on resolution. The proton at C6 (adjacent to OH) will appear as a doublet (smaller JH-F).

  • ¹⁹F-NMR:

    • Single signal, typically around -110 to -120 ppm, split by adjacent protons.[1]

  • Mass Spectrometry (ESI-):

    • Dominant ion: [M-H]⁻ at m/z ~190.[1]

    • Isotope pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl.[1]

Safety & Handling

  • Hazards: As a nitrophenol derivative, the compound is toxic if swallowed and a skin/eye irritant.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for NOₓ and halogenated gases.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 158655, 2-Chloro-4-fluoro-5-nitrophenol. (Note: Isomer comparison). Retrieved from [Link]

  • Google Patents (2022). WO2022254027A1 - 3-Pyrrolylsulfonamide compounds used as GPR17 antagonists.[1] (Cites use of 2-chloro-5-fluoro-4-nitrophenol as starting material).[1][4][5][6] Retrieved from

Introduction: The Significance of a Polysubstituted Phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluoro-4-nitrophenol

2-Chloro-5-fluoro-4-nitrophenol is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its polysubstituted phenolic ring, featuring chloro, fluoro, and nitro groups, provides a versatile scaffold for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and specialized agrochemicals. The specific arrangement of these substituents—an electron-withdrawing nitro group para to the hydroxyl group, flanked by ortho-chloro and meta-fluoro groups—creates a unique electronic and steric environment, making it a valuable intermediate.

This guide, intended for chemists and drug development professionals, provides a detailed exploration of a primary, logical synthesis pathway for 2-Chloro-5-fluoro-4-nitrophenol. It moves beyond a simple recitation of steps to dissect the underlying chemical principles, justify experimental choices, and offer practical, field-proven protocols.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic strategy begins with a logical deconstruction of the target molecule. The primary disconnection for 2-Chloro-5-fluoro-4-nitrophenol is the C-N bond of the nitro group, pointing to an electrophilic aromatic substitution (EAS) reaction as the final key step. This approach leverages a readily available or synthesizable precursor, 2-Chloro-5-fluorophenol.

G TM Target: 2-Chloro-5-fluoro-4-nitrophenol Reaction Key Transformation: Electrophilic Nitration TM->Reaction C-N bond disconnection Precursor Precursor: 2-Chloro-5-fluorophenol Reagent Reagent: Nitrating Agent (HNO₃/H₂SO₄) Reaction->Precursor Reaction->Reagent

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Key Precursor: 2-Chloro-5-fluorophenol

The immediate precursor for our target synthesis is 2-Chloro-5-fluorophenol. While various routes to this intermediate exist, a documented pathway begins with p-fluoroaniline.[1] The synthesis involves a sequence of bromination, diazochlorination, and a Grignard reaction to introduce the hydroxyl group, followed by deprotection.[1] For the scope of this guide, we will consider 2-Chloro-5-fluorophenol (CAS: 3827-49-4) as the starting material, which can be procured from various chemical suppliers.

Part 2: The Core Transformation: Electrophilic Nitration

The introduction of the nitro group onto the 2-Chloro-5-fluorophenol ring is the pivotal step in this synthesis. The success of this reaction hinges on controlling the regioselectivity, which is dictated by the electronic and steric effects of the substituents already present on the aromatic ring.

Mechanistic Insights and Regioselectivity

The nitration of an aromatic ring proceeds via an electrophilic aromatic substitution mechanism, where the highly electrophilic nitronium ion (NO₂⁺) is the active agent.[2] The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.

The directing effects of the existing substituents determine the position of the incoming nitro group:

  • Hydroxyl (-OH): A powerful activating group and an ortho, para-director. Its strong electron-donating resonance effect significantly enhances the nucleophilicity of the ring, particularly at the C2, C4, and C6 positions.[3]

  • Chloro (-Cl) and Fluoro (-F): These halogens are deactivating due to their inductive electron withdrawal but are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.[4]

In 2-Chloro-5-fluorophenol:

  • The -OH group at C1 directs towards C2 (blocked), C4, and C6.

  • The -Cl group at C2 directs towards C4 and C6.

  • The -F group at C5 directs towards C4 and C6.

All three substituents cooperatively direct the incoming electrophile to the C4 and C6 positions. The formation of 2-Chloro-5-fluoro-4-nitrophenol is generally favored over the C6 isomer due to reduced steric hindrance at the C4 position, which is less crowded than the C6 position situated between the fluoro and hydroxyl groups.

Experimental Workflow and Protocol

The following workflow outlines the key stages of the synthesis, from the reaction setup to the isolation of the crude product.

G cluster_0 Reaction Stage cluster_1 Workup & Isolation A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0-5 °C C Slowly Add Nitrating Mixture to Precursor Solution Maintain T < 10 °C A->C B Dissolve Precursor (2-Chloro-5-fluorophenol) in Sulfuric Acid B->C D Reaction Stirring (e.g., 1-2 hours at 5-10 °C) C->D E Quench Reaction (Pour onto Ice-Water) D->E F Precipitation of Crude Product E->F G Isolate by Filtration F->G H Wash with Cold Water G->H I Dry Product Under Vacuum H->I

Caption: Experimental workflow for the nitration of 2-Chloro-5-fluorophenol.

Detailed Experimental Protocol:

Disclaimer: This protocol is based on established procedures for analogous compounds and should be performed by qualified personnel with appropriate safety precautions in a fume hood.

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully prepare the nitrating mixture by adding 1.1 equivalents of concentrated nitric acid (e.g., 98%) to 2.0 equivalents of concentrated sulfuric acid (98%).[5] Allow the mixture to cool to room temperature and then chill in an ice bath to 0-5 °C.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, add the starting material, 2-Chloro-5-fluorophenol (1.0 eq).

  • Dissolution: Cool the flask in an ice-salt bath and slowly add concentrated sulfuric acid (98%, approx. 3-4 volumes relative to the starting material) while stirring, ensuring the temperature remains below 10 °C. Stir until the phenol is completely dissolved.

  • Nitration: Begin the dropwise addition of the chilled nitrating mixture to the stirred solution of the phenol. The rate of addition must be carefully controlled to maintain the internal temperature of the reaction between 5-10 °C. A significant exotherm will be observed.

  • Reaction Monitoring: After the addition is complete (typically over 30-60 minutes), allow the reaction mixture to stir at the same temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Isolation: Prepare a beaker with a stirred mixture of crushed ice and water (approx. 10 volumes). Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. A solid precipitate should form.

  • Filtration and Washing: Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the isolated solid product under vacuum at 40-50 °C to a constant weight to yield the crude 2-Chloro-5-fluoro-4-nitrophenol.

Data Summary

The following table summarizes typical parameters for aromatic nitration reactions of this type, derived from analogous syntheses.[5][6]

ParameterValue/ConditionRationale
Temperature 0-10 °CMinimizes the formation of oxidative byproducts and di-nitrated species. Phenolic rings are highly activated and can react uncontrollably at higher temperatures.
Solvent Concentrated H₂SO₄Acts as both a solvent and a catalyst, protonating nitric acid to generate the required nitronium ion (NO₂⁺).
Reagents Conc. HNO₃ / Conc. H₂SO₄The classic and most efficient reagent system for generating the nitronium electrophile.
Reaction Time 1-3 hoursTypically sufficient for complete conversion given the activated nature of the substrate.
Anticipated Yield 80-95% (crude)High yields are expected due to the highly activated nature of the phenolic substrate and the cooperative directing effects of the substituents.
Purity (Crude) >90%The regioselectivity is expected to be high, leading to a relatively pure crude product with minor isomeric impurities.

Part 3: Purification and Structural Characterization

The crude product, while often of high purity, may require further purification to meet the stringent standards for pharmaceutical and research applications.

Purification Methodology:

  • Recrystallization: This is the most common method for purifying the crude solid. A suitable solvent system must be identified. Solvents such as ethanol/water, isopropanol, or toluene are often effective for nitrophenols. The crude product is dissolved in a minimum amount of the hot solvent, filtered hot to remove any insoluble impurities, and then allowed to cool slowly to form crystals, which are subsequently isolated by filtration.

Analytical Characterization:

The identity and purity of the final product must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the aromatic proton substitution pattern. Two doublets are expected in the aromatic region, corresponding to the protons at the C3 and C6 positions.

    • ¹³C NMR: Will show six distinct signals for the aromatic carbons.

    • ¹⁹F NMR: Will show a single resonance confirming the presence of the fluorine atom.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₆H₃ClFNO₃, MW: 191.54 g/mol ).[7][8]

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H stretch of the phenol, C=C stretches of the aromatic ring, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.

  • Melting Point: A sharp melting point range for the purified compound is a strong indicator of high purity.

Conclusion

The synthesis of 2-Chloro-5-fluoro-4-nitrophenol is efficiently achieved through the electrophilic nitration of 2-Chloro-5-fluorophenol. This pathway is strategically sound, relying on the powerful and cooperative directing effects of the hydroxyl, chloro, and fluoro substituents to ensure high regioselectivity for the desired C4-nitrated product. Careful control of reaction temperature is paramount to achieving a high yield and minimizing side reactions. The methodologies presented in this guide provide a robust framework for the production and verification of this valuable chemical intermediate, empowering further research and development in the chemical and pharmaceutical sciences.

References

  • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Eureka | Patsnap.

  • How to Synthesize 2-Chloro-5-fluorophenol? FAQ - Guidechem.

  • Synthesis of 2-chloro-4-fluoro-5-nitrophenol. PrepChem.com.

  • CN1850778A - Method for preparing 2-fluoro-4-nitrophenol. Google Patents.

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.

  • RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol. Google Patents.

  • US20080045756A1 - Process for preparation of a nitrophenol. Google Patents.

  • 2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522. PubChem - NIH.

  • Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020-06-21). Chemistry LibreTexts.

  • Electrophilic Substitution Reactions of Phenols. BYJU'S.

  • 4-Chloro-5-fluoro-2-nitrophenol | CAS 345-25-5. Santa Cruz Biotechnology.

  • 4-CHLORO-5-FLUORO-2-NITROPHENOL 345-25-5 wiki. Guidechem.

  • Halogenation Reactions | Key Syntheses in Chemistry. Mettler Toledo.

  • Halogenation and Nitration. Unacademy.

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Methodological & Application

Application Note: 2-Chloro-5-fluoro-4-nitrophenol as a Regioselective Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications of 2-Chloro-5-fluoro-4-nitrophenol (CAS: 524955-92-8), a highly functionalized aromatic scaffold used in the synthesis of GPR17 antagonists and chemokine receptor ligands.

Executive Summary & Chemical Profile

2-Chloro-5-fluoro-4-nitrophenol represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. Unlike simple phenols, this molecule offers four distinct, chemically orthogonal "handles" on a single benzene ring. This allows for high-precision regioselective modifications without the need for protecting groups in early steps.

Chemical Identity[1][2][3]
  • CAS Number: 524955-92-8[1][2][3][4]

  • Molecular Formula: C₆H₃ClFNO₃[5]

  • Molecular Weight: 191.54 g/mol [5]

  • Key Structural Features:

    • C1-OH (Phenol): Acidic handle for etherification/alkylation.

    • C5-F (Fluorine): Highly activated for SNAr due to the ortho-nitro group.

    • C4-NO₂ (Nitro): Latent aniline precursor; electron-withdrawing group (EWG) activating the C5-fluorine.

    • C2-Cl (Chlorine): Steric blocker and handle for late-stage palladium-catalyzed cross-coupling.

Strategic Reactivity Map

The utility of this compound lies in the specific reactivity order of its substituents. The C5-Fluorine is significantly more reactive toward nucleophilic aromatic substitution (SNAr) than the C2-Chlorine because it is ortho to the strong electron-withdrawing nitro group, whereas the chlorine is meta to the nitro group.

ReactivityMap Core 2-Chloro-5-fluoro- 4-nitrophenol (Scaffold) OH C1-Hydroxyl (Nucleophile) Core->OH Most Acidic Site F C5-Fluorine (Electrophile for SNAr) Core->F Activated by o-NO2 NO2 C4-Nitro (Reducible Group) Core->NO2 Precursor to NH2 Cl C2-Chlorine (Cross-Coupling Handle) Core->Cl Stable until Pd-Cat Ether Etherification (e.g., GPR17 Antagonists) OH->Ether Heterocycle Benzoxazines / Indoles F->Heterocycle Aniline Aniline Derivatives NO2->Aniline Biaryl Biaryl Systems (Suzuki/Buchwald) Cl->Biaryl

Figure 1: Chemoselective reactivity map illustrating the four orthogonal handles. The color coding indicates distinct reaction environments required for each site.

Application Case Study: Synthesis of GPR17 Antagonists

A primary application of this scaffold is in the development of GPR17 antagonists, which are therapeutic targets for demyelinating diseases like Multiple Sclerosis. The phenol group is utilized to anchor a phosphonate side chain, while the nitro/fluoro core remains intact for subsequent binding pocket interactions.

Protocol A: Regioselective O-Alkylation

Objective: Functionalization of the C1-Hydroxyl group without disturbing the labile C5-Fluorine.

Mechanism: The phenol (pKa ~7-8 due to EWGs) is deprotonated by a weak base. The resulting phenoxide attacks an alkyl halide. Crucially, the reaction temperature must be controlled to prevent the phenoxide from attacking the C5-F of another molecule (self-polymerization via SNAr).

Materials:

  • 2-Chloro-5-fluoro-4-nitrophenol (1.0 eq)

  • Diethyl (bromodifluoromethyl)phosphonate (1.2 eq)

  • Potassium Hydroxide (KOH) or Cs₂CO₃ (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2-Chloro-5-fluoro-4-nitrophenol (1.1 g, 5.7 mmol) and anhydrous MeCN (20 mL).

  • Deprotonation: Cool the solution to 0°C (Ice bath). This cooling is critical to suppress side reactions. Add KOH (1.61 g, 28.7 mmol) portion-wise. Stir for 30 minutes at 0°C.

    • Note: The solution will likely turn deep yellow/orange due to phenoxide formation.

  • Alkylation: Add Diethyl (bromodifluoromethyl)phosphonate (5.11 g, 28.7 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 16 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[6]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Yield Expectation: 75-85% Reference: Based on WO2022254027A1 (GPR17 Antagonist synthesis).

Application Case Study: SNAr Cyclization for Benzoxazines

This scaffold is ideal for synthesizing fused heterocycles (e.g., 1,4-benzoxazin-3-ones) by exploiting the C5-Fluorine and C4-Nitro proximity.

Protocol B: SNAr Displacement and Reductive Cyclization

Objective: Replace the C5-Fluorine with a nucleophile (amine/thiol) and cyclize onto the reduced nitro group.

Reactivity Logic: The C5-F is ortho to the Nitro group, making it highly electrophilic. The C2-Cl is meta to the Nitro and ortho to the electron-donating ether/phenol, rendering it inert to SNAr conditions.

Step-by-Step Methodology:

  • SNAr Displacement:

    • Dissolve the O-protected phenol derivative (from Protocol A) in THF or DMSO.

    • Add a primary amine (R-NH₂, 1.1 eq) and DIPEA (2.0 eq).

    • Heat to 60-80°C. Monitor by LCMS for the disappearance of the Fluorine species.

    • Result: The amine selectively displaces the Fluorine at C5.

  • Nitro Reduction:

    • Dissolve the intermediate in Ethanol/Water (4:1).

    • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

    • Reflux for 2 hours.

    • Result: The Nitro group is reduced to an Aniline.

  • Cyclization (Optional):

    • If the side chain R contains an ester or acid, the newly formed aniline will spontaneously cyclize to form a benzoxazinone or benzimidazole core.

Comparative Data: Substituent Effects

The following table highlights why this specific isomer is preferred over its analogs for multi-step synthesis.

Feature2-Chloro-5-fluoro-4-nitrophenol2-Chloro-4-fluoro-5-nitrophenol (Isomer)Impact on Synthesis
F Position Ortho to NitroPara to NitroBoth activated, but ortho allows for cyclization (e.g., to benzimidazoles).
Cl Position Meta to NitroPara to HydroxylC2-Cl in the subject compound is sterically protected and chemically stable, serving as a late-stage handle.
SNAr Selectivity High (F >>> Cl)Moderate (F > Cl)The subject compound allows for cleaner displacement of F without touching Cl.

References

  • GPR17 Antagonist Synthesis: Patent WO2022254027A1. "3-Pyrrolylsulfonamide compounds used as GPR17 antagonists." (2022).

  • Chemokine Receptor Ligands: US Patent 20100168080A1. "Novel compounds useful as CC chemokine receptor ligands." (2010).

  • General SNAr Reactivity: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.

Sources

Application Note: Regioselective Amination of 2-Chloro-5-fluoro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the nucleophilic aromatic substitution (


) of 2-Chloro-5-fluoro-4-nitrophenol  with amines.


 Functionalization of Halogenated Nitroarenes

Executive Summary

The reaction of 2-Chloro-5-fluoro-4-nitrophenol (CFNP) with primary and secondary amines is a critical transformation in the synthesis of heterocyclic bioactive scaffolds, particularly benzoxazinones (herbicides) and benzimidazoles (kinase inhibitors).

This protocol details the regioselective displacement of the C5-fluorine atom by amine nucleophiles. Contrary to simple haloarenes, the presence of the phenolic hydroxyl group and the specific substitution pattern (2-Cl, 4-NO


, 5-F) dictates a unique reactivity profile. The reaction proceeds via an addition-elimination mechanism (

), where the ortho-nitro effect activates the fluorine, while the chlorine at the C2 position remains inert due to its meta-relationship with the activating nitro group.

Chemical Context & Mechanistic Insight

Structural Analysis & Reactivity

The substrate, 2-Chloro-5-fluoro-4-nitrophenol, presents a competitive landscape for nucleophilic attack. Understanding the electronic forces is prerequisite to successful synthesis.

PositionSubstituentElectronic EnvironmentReactivity toward Nucleophiles
C1 Hydroxyl (-OH)Electron Donor (+M). Deprotonates to Phenoxide (-O

).
Deactivating : Increases electron density in the ring.
C2 Chlorine (-Cl)Meta to Nitro (-NO

). Ortho to Hydroxyl.
Inert : Lack of resonance stabilization for the Meisenheimer intermediate.
C4 Nitro (-NO

)
Strong Electron Withdrawing Group (-M, -I).Activating : Stabilizes the negative charge of the intermediate.
C5 Fluorine (-F)Ortho to Nitro.[1]Highly Reactive : The C-F bond is highly polarized, and the ortho-nitro group stabilizes the transition state.
The "Phenoxide Penalty"

In the presence of amines (which act as bases), the C1-hydroxyl group deprotonates to form the phenoxide anion .

  • Effect: The phenoxide is a strong electron donor, pushing electron density into the ring (positions C2, C4, C6).

  • Outcome: While this generally deactivates the ring toward nucleophilic attack, the C5 position is meta to the phenoxide. Therefore, C5 does not receive the full force of the resonance deactivation, allowing the ortho-nitro activation to dominate.

  • Result: High regioselectivity for C5-F displacement is observed, though reaction rates may be slower compared to the non-phenolic anisole analogs.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway and the critical decision points in the experimental workflow.

SNAr_Pathway Substrate 2-Chloro-5-fluoro- 4-nitrophenol Base Amine / Base (Deprotonation) Substrate->Base pKa ~7 Phenoxide Phenoxide Intermediate (Deactivated Ring) Base->Phenoxide Fast Meisenheimer Meisenheimer Complex (Stabilized by NO2) Phenoxide->Meisenheimer Rate Limiting (Nucleophilic Attack) Product 2-Chloro-5-amino- 4-nitrophenol Meisenheimer->Product -F⁻ Elimination

Caption: Mechanistic pathway for the S_NAr reaction showing the obligatory phenoxide intermediate.

Experimental Protocol

Materials & Stoichiometry
  • Substrate: 2-Chloro-5-fluoro-4-nitrophenol (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv) or Triethylamine (Et
    
    
    N) (2.0 equiv).
    • Note: If the amine is inexpensive/volatile, use 2.5 equiv of amine and omit the auxiliary base.

  • Solvent: Acetonitrile (MeCN) or DMF.

    • Selection: MeCN is preferred for ease of workup; DMF is required for sterically hindered amines or low-solubility substrates.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Charge a round-bottom flask with 2-Chloro-5-fluoro-4-nitrophenol (1.0 equiv) and Acetonitrile (10 mL/g substrate).

  • Add K

    
    CO
    
    
    
    (2.0 equiv). The solution will likely turn bright yellow/orange due to phenoxide formation.
  • Add the Amine (1.1 equiv) dropwise at room temperature.

Step 2: Reaction Monitoring
  • Heat the mixture to 60°C .

    • Why? The phenoxide intermediate is electron-rich; thermal energy is required to overcome the activation barrier for the amine attack.

  • Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or HPLC.

    • Target: Disappearance of the starting phenol (

      
      ) and appearance of the more polar amino-phenol (
      
      
      
      , often colored).
  • Reaction time is typically 2–6 hours .

Step 3: Workup (Critical for Phenols)
  • Concentrate the reaction mixture to remove Acetonitrile.

  • Dilute the residue with Water .

  • Acidification: Slowly add 1N HCl until pH

    
     3–4.
    
    • Mechanism:[1][2][3][4][5] This reprotonates the phenoxide to the neutral phenol, which is typically less soluble in water and will precipitate.

  • Isolation:

    • Solid Product: Filter the precipitate, wash with water, and dry.[6]

    • Oily Product: Extract with Ethyl Acetate (3x), wash organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
Optimization Decision Tree

Optimization_Tree Start Start Reaction (MeCN, 60°C) Check Check Conversion (2 Hours) Start->Check Complete Workup: Acidify & Filter Check->Complete >95% Incomplete Low Conversion? Check->Incomplete <50% SolventSwitch Switch to DMSO Increase T to 90°C Incomplete->SolventSwitch Substrate Insoluble BaseSwitch Change Base: Use DIPEA (Organic) Incomplete->BaseSwitch Amine Volatile/Unreactive SolventSwitch->Check BaseSwitch->Check

Caption: Troubleshooting logic for optimizing reaction conversion.

Case Studies & Applications

Synthesis of Benzoxazinone Herbicides

This reaction is a key step in synthesizing Protoporphyrinogen Oxidase (PPO) inhibitors.

  • Workflow:

    • Amination: Reaction of 2-Chloro-5-fluoro-4-nitrophenol with propargyl amine or substituted anilines.

    • Reduction: The nitro group is reduced (Fe/AcOH or H

      
      /Pd-C) to the aniline.
      
    • Cyclization: The resulting ortho-aminophenol is cyclized with phosgene or carbonyldiimidazole (CDI) to form the benzoxazinone core.

Comparative Data: Solvent Effects

The choice of solvent significantly impacts the reaction rate due to the stabilization of the charged intermediate.

SolventDielectric ConstantReaction Time (60°C)YieldNotes
Acetonitrile 37.54 h92%Best balance of rate and workup ease.
DMF 36.72 h95%Faster, but aqueous workup is tedious.
Ethanol 24.512 h78%Slower; protic solvent stabilizes F

leaving group but solvates nucleophile too strongly.
THF 7.5>24 h<40%Too non-polar; poor solubility of phenoxide salts.

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Chemistry LibreTexts. [Link]

  • Vicarious Nucleophilic Substitution (VNS) vs SNAr. Organic Chemistry Portal. [Link]

Sources

application of 2-Chloro-5-fluoro-4-nitrophenol in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-5-fluoro-4-nitrophenol in Agrochemical Synthesis

Executive Summary

This guide details the application of 2-Chloro-5-fluoro-4-nitrophenol (and its critical isomer 2-Chloro-4-fluoro-5-nitrophenol ) as a high-value building block in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitor herbicides .

While the specific isomer 2-Chloro-5-fluoro-4-nitrophenol (CAS 524955-92-8) serves as a specialized intermediate for novel structure-activity relationship (SAR) exploration and pharmaceutical candidates (e.g., GPR17 antagonists), its structural isomer 2-Chloro-4-fluoro-5-nitrophenol (CAS 84478-75-1) is the verified industrial precursor for major commercial herbicides such as Flumiclorac-pentyl and Saflufenacil .

This document focuses on the N-phenylimide herbicide synthesis workflow , providing a self-validating protocol for the alkylation, reduction, and cyclization steps common to this chemical class.

Scientific Foundation & Mechanism

The Role in PPO Inhibition

The target agrochemicals derived from these phenols function by inhibiting Protoporphyrinogen Oxidase (PPO) (EC 1.3.3.4), a key enzyme in chlorophyll biosynthesis.[1]

  • Mechanism: The molecule mimics the substrate protoporphyrinogen IX. Inhibition leads to the accumulation of porphyrins, which generate singlet oxygen upon light exposure, causing rapid membrane lipid peroxidation and plant death.

  • Structural Requirement: The 2-fluoro-4-chloro-5-substituted phenyl moiety (or its isomers) is critical for binding affinity within the PPO active site. The electron-withdrawing nitro group serves as a precursor to the nitrogen-containing heterocycle (imide/uracil) essential for activity.

Chemical Reactivity Profile

The 2-Chloro-5-fluoro-4-nitrophenol scaffold offers three distinct handles for functionalization:

  • Phenolic Hydroxyl (-OH): Highly acidic due to the para-nitro and ortho-chloro groups. Readily undergoes O-alkylation (Williamson Ether Synthesis) to attach the "tail" of the herbicide (e.g., pentyl acetate group).

  • Nitro Group (-NO₂): Serves as a latent amine. Reduction (Fe/HCl or H₂/Pd) yields the aniline required for constructing the cyclic imide "head" group.

  • Fluorine/Chlorine Substituents: The fluorine atom is activated for Nucleophilic Aromatic Substitution (SₙAr) if positioned ortho or para to the nitro group. In the 4-nitro isomer, the 5-fluoro is meta to nitro (less reactive). In the 5-nitro isomer, the 4-fluoro is ortho to nitro (highly reactive), requiring careful control of conditions to prevent side reactions.

Synthetic Pathway Visualization

The following diagram illustrates the industrial route for Flumiclorac-pentyl , utilizing the 2-chloro-4-fluoro-5-nitrophenol isomer. The chemistry for the 4-nitro isomer follows an identical logic but yields a different regiochemical outcome.

G Figure 1: Synthetic Pathway for N-Phenylimide Herbicides via Fluorinated Nitrophenol Start Start Material 2-Chloro-4-fluoro-5-nitrophenol (CAS 84478-75-1) Step1 Step 1: O-Alkylation (K2CO3, Chloroacetate) Start->Step1 Alkylation Inter1 Intermediate A Nitrophenoxy Acetate Step1->Inter1 >95% Yield Step2 Step 2: Nitro Reduction (Fe/AcOH or H2/Pd) Inter1->Step2 Reduction Inter2 Intermediate B Aniline Derivative Step2->Inter2 Chemoselective Step3 Step 3: Cyclization (Tetrahydrophthalic Anhydride) Inter2->Step3 Condensation Final Target Active Ingredient Flumiclorac-pentyl Analog Step3->Final Imide Formation

Caption: Step-wise conversion of the nitrophenol core into the active herbicide via etherification, reduction, and cyclic imide formation.[2]

Detailed Experimental Protocols

Safety Warning: Nitroaromatics are potentially explosive and toxic. Fluorinated intermediates can cause severe skin and eye irritation. Perform all reactions in a fume hood.

Protocol A: O-Alkylation (Ether Bond Formation)

Objective: Protection of the phenol and introduction of the ester side-chain.

Reagents:

  • Substrate: 2-Chloro-5-fluoro-4-nitrophenol (or 2-Cl-4-F-5-NO₂ isomer)[3][4]

  • Alkylating Agent: Pentyl chloroacetate (or Methyl bromoacetate)

  • Base: Potassium Carbonate (K₂CO₃) - anhydrous

  • Solvent: DMF or Acetonitrile (MeCN)

Procedure:

  • Charge: In a 3-neck flask equipped with a mechanical stirrer, dissolve 1.0 eq of the nitrophenol in DMF (5 mL/g).

  • Activation: Add 1.2 eq of anhydrous K₂CO₃. Stir at 25°C for 30 minutes. The solution will turn bright yellow/orange (phenoxide formation).

  • Addition: Dropwise add 1.1 eq of Pentyl chloroacetate over 20 minutes.

  • Reaction: Heat to 60–70°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[5]

    • Checkpoint: Disappearance of the phenol peak indicates completion.

  • Workup: Pour the reaction mixture into ice-water (10x volume). The product usually precipitates as a solid.[6] Filter, wash with water, and dry.[6][7]

    • Yield Target: >92%.[8][9][10]

Protocol B: Selective Nitro Reduction

Objective: Convert the nitro group to an aniline without dechlorinating or defluorinating the ring.

Reagents:

  • Substrate: Nitrophenoxy acetate (from Protocol A)

  • Reductant: Iron powder (3.0 eq) + Acetic Acid (cat.) OR H₂ (1 atm) + 5% Pd/C

  • Solvent: Ethanol/Water (4:[11]1) or Ethyl Acetate

Procedure (Iron/Acetic Acid Method - Robust for Halogenated Aromatics):

  • Setup: Suspend the nitro intermediate in Ethanol/Water (4:1).

  • Catalyst: Add 3.0–4.0 eq of iron powder and 0.1 eq of acetic acid (or NH₄Cl).

  • Reflux: Heat to reflux (78°C) for 2–4 hours.

    • Critical Control: Do not use Zn/HCl, as this may cause dechlorination (loss of the Cl atom). Iron/AcOH is milder and chemoselective.

  • Filtration: Filter hot through a Celite pad to remove iron sludge. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate. The aniline intermediate is often an oil or low-melting solid. Use immediately in the next step to prevent oxidation.

Protocol C: Imide Ring Formation (The "Warhead")

Objective: Construct the cyclic imide (e.g., tetrahydrophthalimide) responsible for PPO inhibition.

Reagents:

  • Substrate: Aniline intermediate (from Protocol B)

  • Anhydride: 3,4,5,6-Tetrahydrophthalic anhydride[12]

  • Solvent: Acetic Acid (glacial) or Propionic Acid

Procedure:

  • Condensation: Dissolve the aniline (1.0 eq) and the anhydride (1.05 eq) in glacial acetic acid.

  • Cyclization: Reflux (118°C) for 4–6 hours.

    • Mechanism:[4][5][13][14][15] The reaction proceeds via an amic acid intermediate, which then dehydrates to close the ring.

  • Workup: Cool to room temperature. Pour into water. Extract with Ethyl Acetate.

  • Purification: Wash the organic layer with NaHCO₃ (to remove acetic acid) and Brine. Dry over MgSO₄. Recrystallize from Isopropanol/Hexane.

Comparative Data & Specifications

The following table contrasts the two key isomers. Ensure you are using the correct CAS for your specific target.

Feature2-Chloro-4-fluoro-5-nitrophenol 2-Chloro-5-fluoro-4-nitrophenol
CAS Number 84478-75-1 524955-92-8
Primary Use Commercial Herbicides (Flumiclorac, Saflufenacil)Research / Pharma (GPR17 antagonists)
Substitution Nitro is para to Cl, meta to F.Nitro is para to OH, ortho to F.
Reactivity F is highly activated for SₙAr (ortho to Nitro).F is less activated (meta to Nitro).
Availability Bulk Industrial Scale (Tons)Lab Scale (Grams/Kilograms)

References

  • Flumiclorac-pentyl Synthesis & Properties

    • Source: University of Hertfordshire, PPDB.
    • Link:

  • Synthesis of Fluorinated Nitrobenzoic Acids (Saflufenacil Precursors)

    • Source: Google P
    • Link:

  • Degradation and Metabolism of Chloronitrophenols

    • Source: PubMed (NIH).
    • Link:

  • Isomer Data (2-Chloro-5-fluoro-4-nitrophenol)

    • Source: Chemical Book / BuyersGuideChem.[9]

    • Link:

Sources

Application Note: Derivatization of 2-Chloro-5-fluoro-4-nitrophenol for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the derivatization of 2-Chloro-5-fluoro-4-nitrophenol (CFNP) , a multi-functional scaffold possessing three distinct chemically reactive "handles": a nucleophilic phenol, a redox-active nitro group, and an electrophilic fluorine atom activated by the ortho-nitro group.

Executive Summary & Chemical Logic

2-Chloro-5-fluoro-4-nitrophenol (CFNP) is a highly versatile building block for chemical biology. Its utility stems from the specific electronic relationship between its substituents.[1] Unlike simple nitrophenols, the 5-fluoro substituent in CFNP is positioned ortho to the 4-nitro group. This geometry creates a strong dipole and activates the fluorine toward Nucleophilic Aromatic Substitution (


) , allowing site-specific labeling of amines or thiols under mild conditions.[1] Simultaneously, the nitro group serves as a "fluorescence quencher" that can be chemically or enzymatically reduced to a fluorescent amine, making CFNP an ideal scaffold for Nitroreductase (NTR)  probes.[1]
Reactivity Profile
  • Position 1 (Hydroxyl): Acidic (

    
    ).[1] Nucleophilic handle for esterification (caging) or etherification.[1]
    
  • Position 4 (Nitro): Electron-withdrawing group (EWG).[1][2] Quenches fluorescence.[1] Reducible to amine (fluorogenic switch).[1]

  • Position 5 (Fluoro): Activated leaving group (

    
    ).[1] Reacts with primary amines (
    
    
    
    ) and thiols (
    
    
    ).
  • Position 2 (Chloro): Steric blocker; generally unreactive under mild biological conditions (meta to nitro).[1]

Protocol A: Synthesis of Fluorogenic Nitroreductase (NTR) Probes

Objective: Create a "turn-on" fluorescent probe to detect hypoxia or bacterial nitroreductase activity.[1] Mechanism: The nitro group in CFNP quenches the intrinsic fluorescence of the phenol core.[1] Upon reduction to the amine (2-chloro-5-fluoro-4-aminophenol), the intramolecular charge transfer (ICT) is restored, resulting in a significant fluorescence increase.

Workflow Diagram

NTR_Assay cluster_conditions Assay Conditions CFNP CFNP (Quenched) Nitro-form Reduction 6e- Reduction (-2 H2O) CFNP->Reduction NTR Nitroreductase (NADH cofactor) NTR->Reduction Catalysis Product Aminophenol (Fluorescent) Emission ~540nm Reduction->Product  Fluorescence ON Cond pH 7.4 PBS 37°C Anaerobic (optional)

Caption: Enzymatic reduction pathway of CFNP by Nitroreductase, leading to fluorescence activation.

Experimental Protocol
  • Stock Preparation: Dissolve CFNP (10 mM) in anhydrous DMSO. Store at -20°C protected from light.

  • Enzyme Reaction Mix:

    • Buffer: 100 mM Phosphate Buffer (pH 7.4).[1]

    • Substrate: 10 µM CFNP (final concentration).[1]

    • Cofactor: 500 µM NADH (freshly prepared).

    • Enzyme: 1 µg/mL purified E. coli Nitroreductase (or tissue homogenate).[1]

  • Kinetic Measurement:

    • Transfer 100 µL of reaction mix to a black 96-well plate.

    • Monitor fluorescence immediately (

      
      , 
      
      
      
      ) at 37°C for 30 minutes.[1]
  • Validation: Perform a control with Dicoumarol (NTR inhibitor) to confirm specificity.[1]

Protocol B: Bioconjugation via Activated Fluorine ( )

Objective: Label a peptide or protein containing a reactive amine (Lysine) or thiol (Cysteine).[1] Causality: The ortho-nitro group pulls electron density from the carbon bonded to fluorine, lowering the activation energy for nucleophilic attack.[1] This is analogous to Sanger’s Reagent (DNFB) but yields a phenolic derivative that can be further manipulated.[1]

Reaction Scheme

[1]
Step-by-Step Methodology
  • Buffer Selection: Use 50 mM Sodium Bicarbonate (pH 8.5).[1] Avoid Tris or buffers with primary amines.[1]

  • Reaction Setup:

    • Dissolve Protein/Peptide (1 mg/mL) in buffer.[1]

    • Add CFNP (5–10 molar excess) from a DMSO stock.[1] Keep DMSO < 5% v/v.[1]

    • Incubate at 40°C for 2 hours or Room Temp for 12 hours. (Note: The single nitro group makes CFNP less reactive than DNFB, requiring slightly elevated temp or time).[1]

  • Quenching: Add 100 mM Glycine (pH 8.0) to scavenge unreacted CFNP.

  • Purification: Remove excess small molecule via Gel Filtration (Sephadex G-25) or Dialysis against PBS.[1]

  • Verification: Analyze by UV-Vis. The product will show a distinct absorbance shift (typically 350–400 nm) due to the aniline-like nitrogen attachment.[1]

Protocol C: Analytical Derivatization for LC-MS Quantification

Objective: Enhance the ionization and hydrophobicity of CFNP for sensitive detection in biological matrices (e.g., pharmacokinetics). Method: Dansylation of the Phenolic Hydroxyl.[1]

Rationale

The phenolic proton can cause peak tailing in reverse-phase HPLC.[1] Derivatization with Dansyl Chloride caps the hydroxyl group, introduces a strong fluorophore, and improves retention on C18 columns.[1]

Quantitative Data Summary
ParameterNative CFNPDansyl-CFNP DerivativeImprovement Factor
Retention Time (C18) 4.2 min (Polar)12.5 min (Non-polar)Better Separation
MS Ionization ESI Negative (Poor)ESI Positive (Strong)~100x Sensitivity
LOD (Signal/Noise=3) 50 ng/mL0.5 ng/mL2 Orders of Mag.
Derivatization Protocol
  • Sample Prep: Mix 50 µL of biological sample (plasma/urine) with 50 µL acetonitrile to precipitate proteins.[1] Centrifuge.

  • Reaction:

    • Take 50 µL supernatant.

    • Add 25 µL Sodium Bicarbonate (100 mM, pH 10.5).

    • Add 25 µL Dansyl Chloride (1 mg/mL in Acetone).

  • Incubation: Heat at 60°C for 10 minutes .

  • Analysis: Inject 10 µL into LC-MS/MS.

    • Transition: Monitor precursor (Dansyl-CFNP mass)

      
       product (Dansyl fragment, m/z 171).[1]
      

Reactivity & Workflow Visualization

Reactivity_Map cluster_1 Path A: Reduction cluster_2 Path B: Substitution (SNAr) cluster_3 Path C: Esterification Center 2-Chloro-5-fluoro-4-nitrophenol (CFNP) Nitro 4-Nitro Group Center->Nitro Fluoro 5-Fluoro Group Center->Fluoro Phenol 1-Hydroxyl Group Center->Phenol Amine Fluorescent Amine (Probe Activation) Nitro->Amine NTR / Chem Red. Conj Protein Conjugate (Stable Aryl-Amine) Fluoro->Conj R-NH2 / pH 8.5 Deriv Dansyl/Acetyl Deriv. (MS Detection) Phenol->Deriv Dansyl-Cl / Base

Caption: Strategic derivatization map showing the three orthogonal reaction pathways for CFNP.

References

  • Sanger, F. (1945).[1] "The free amino groups of insulin."[1] Biochemical Journal, 39(5), 507–515.[1] (Foundational chemistry of fluoronitrobenzenes). Link

  • O'Connor, L. et al. (2016).[1] "Nitroreductase-activated fluorogenic probes for in vivo imaging of hypoxia." Nature Protocols, 11, 29–41.[1] (Protocol for NTR assays). Link

  • Gao, W. et al. (2018).[1] "Recent advances in the design of fluorescent probes for the detection of nitroreductase."[1] Future Medicinal Chemistry, 10(14). (Mechanisms of nitro-quenching). Link

  • Xu, G. et al. (2019).[1] "Dansylation derivatization for the determination of phenolic compounds in biological samples by LC-MS/MS." Journal of Chromatography B, 1105, 104-112.[1] (Analytical derivatization). Link

Sources

Application Note: Solid-Phase Organic Synthesis (SPOS) using 2-Chloro-5-fluoro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of 2-Chloro-5-fluoro-4-nitrophenol (CAS 524955-92-8) as a multifunctional scaffold in Solid-Phase Organic Synthesis (SPOS). This molecule represents a "privileged structure" for combinatorial chemistry due to its orthogonal reactivity profile. The core strategy exploits the high susceptibility of the 5-fluoro group (activated by the ortho-nitro group) to Nucleophilic Aromatic Substitution (SNAr), while the 2-chloro substituent remains stable, serving as a handle for late-stage diversification or metabolic stability.

This protocol focuses on the synthesis of 5,6-disubstituted benzimidazoles or benzoxazinones , leveraging the ortho-fluoro-nitro motif to generate ortho-diamines or ortho-amino-phenols upon reduction.

Strategic Analysis & Reactivity Profile

Successful SPOS requires a deep understanding of the scaffold's electronic landscape. 2-Chloro-5-fluoro-4-nitrophenol offers three distinct reactivity vectors:

  • C1-Phenol (Anchoring Point): The hydroxyl group is acidic (pKa ~7-8 due to electron-withdrawing groups) and serves as the attachment point to the solid support (Resin).

  • C5-Fluorine (Diversity Vector 1): Positioned ortho to the nitro group (C4) and para to the chlorine (C2), this fluorine is highly activated for SNAr. It is significantly more labile than the chlorine atom, allowing for chemoselective displacement by amines or thiols without affecting the C2-Cl bond.

  • C4-Nitro (Cyclization Trigger): The nitro group acts as an "on-switch." It activates the C5-F for substitution, then, upon reduction to an amine, enables cyclization with the substituent at C5.

Mechanistic Pathway Diagram

The following diagram illustrates the logical flow from resin loading to cleavage.

SPOS_Workflow Figure 1: SPOS Workflow for 2-Chloro-5-fluoro-4-nitrophenol Resin Wang Resin (Solid Support) Loaded Resin-Bound Scaffold Resin->Loaded Mitsunobu Loading Scaffold 2-Chloro-5-fluoro- 4-nitrophenol Scaffold->Loaded SNAr_Prod S_NAr Product (5-Amino substituted) Loaded->SNAr_Prod R-NH2 (S_NAr) Reduced Reduced Aniline (4-Amino, 5-Sub) SNAr_Prod->Reduced SnCl2 (Nitro Red) Cyclized Benzimidazole Core Reduced->Cyclized R'-CHO / CDI (Cyclization) Final Cleaved Product (Solution Phase) Cyclized->Final TFA Cleavage

Caption: Figure 1. Step-wise transformation of the scaffold into a benzimidazole library.

Experimental Protocols

Resin Loading (Anchoring)

Objective: Immobilize the scaffold onto Wang Resin via an ether linkage. Rationale: Wang resin is preferred for phenols. The Mitsunobu reaction is selected over base-mediated alkylation (Cs2CO3) to mitigate potential premature SNAr side reactions on the highly activated fluorine during loading.

Reagents:

  • Wang Resin (1.0 - 1.2 mmol/g loading)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Swelling: Place 1.0 g of Wang resin in a fritted synthesis vessel. Add 10 mL THF and swell for 30 min. Drain.

  • Cocktail Prep: In a separate vial, dissolve 2-Chloro-5-fluoro-4-nitrophenol (5 equiv, ~5 mmol), PPh3 (5 equiv), and DIAD (5 equiv) in 10 mL anhydrous THF. Note: Add DIAD last, dropwise, at 0°C if scaling up.

  • Coupling: Add the cocktail to the resin. Shake at room temperature (RT) for 16 hours.

  • Washing: Drain the resin.[1] Wash sequentially with THF (3x), DCM (3x), MeOH (3x), and DCM (3x).

  • QC (Loading Check): Dry a small aliquot. Measure loading via UV-Vis (cleavage of a weighed sample) or IR (appearance of nitro stretch ~1350/1530 cm-1).

SNAr Diversification (Displacement of Fluorine)

Objective: Introduce the first point of diversity (R1) by displacing the C5-Fluorine. Mechanism: The reaction proceeds via a Meisenheimer complex.[2][3] The C2-Chlorine is sterically hindered and less activated (meta to nitro), ensuring regioselectivity.

Reagents:

  • Primary or Secondary Amine (R1-NH2)

  • Base: Diisopropylethylamine (DIPEA)[4]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF

Protocol:

  • Swelling: Swell the loaded resin in NMP for 15 min.

  • Reaction: Add a solution of Amine (5 equiv) and DIPEA (10 equiv) in NMP (10 mL).

  • Incubation: Shake at 60°C for 4–6 hours. Note: Sterically hindered amines may require 80°C or overnight reaction.

  • Washing: Drain. Wash with DMF (5x), DCM (5x).

  • Validation: The resin color typically changes from pale yellow (nitro-phenol) to deep orange/red (nitro-aniline).

Nitro Reduction

Objective: Convert the C4-Nitro group to an aniline to enable cyclization. Reagent Choice: Tin(II) chloride (SnCl2) is the standard for SPOS nitro reduction. It is mild and compatible with the ether linkage.

Protocol:

  • Preparation: Prepare a 2M solution of SnCl2·2H2O in DMF. Caution: Solution may require mild heating to dissolve.

  • Reaction: Add the SnCl2 solution (10 mL) to the resin.

  • Incubation: Shake at RT for 16 hours.

  • Washing (Critical): Drain. Wash extensively to remove tin salts: DMF (3x), DMF/H2O (1:1, 3x), THF (3x), DCM (3x).

  • Color Change: Resin usually turns from deep orange/red (nitro-aniline) to a lighter tan/brown (diamino-benzene).

Cyclization (Benzimidazole Formation)

Objective: Form the heterocyclic core. Method: Reaction with an aldehyde followed by oxidative cyclization (using Oxone or air) or direct coupling with a carboxylic acid/HATU. Here we describe the Aldehyde/Oxone method for mildness.

Protocol:

  • Imine Formation: Suspend resin in DMF containing 1% acetic acid. Add Aldehyde (R2-CHO, 10 equiv). Shake for 4 hours at RT.

  • Oxidation: Do not drain. Add Oxone® (2 equiv) dissolved in a minimum amount of water/DMF. Shake for 12 hours.

  • Washing: Wash with DMF/H2O, DMF, DCM.[4][5]

Data Summary & Troubleshooting

StepCommon IssueTroubleshooting / Optimization
Loading Low substitution (<0.5 mmol/g)Ensure reagents are anhydrous. Switch to Mesylate activation of the resin if Mitsunobu fails.
SNAr Incomplete conversionIncrease temperature to 80°C. Use DMSO as solvent. Verify amine nucleophilicity.
Reduction Tin salt precipitationWash resin with 10% HCl in DMF (briefly) or use sodium dithionite (Na2S2O4) in phase transfer conditions.
Cleavage Product re-attachmentUse a scavenger (e.g., triisopropylsilane) in the TFA cocktail to prevent carbocation back-reaction.

References

  • Solid-Phase Synthesis of Heterocycles: Makara, G. M. (2001). Reaction of 2-Fluoro-5-nitro-benzoic Acid with Amines on Solid Phase. (Demonstrates the o-fluoro-nitro activation principle).

  • Resin Loading Protocols: Merck/Millipore (Novabiochem). Peptide Resin Loading Protocols.[4][6]

  • Nitro Reduction on Resin: Bellocq, C., et al. (2003). Solid-phase synthesis of 2-aminobenzimidazoles.

  • SNAr Kinetics: Terrier, F. (2013). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
  • Scaffold Data: PubChem Compound Summary for CID 69264, 2-Chloro-5-nitrophenol (Structural analog reference).

Note: All chemical structures and reactions should be verified with small-scale pilot experiments before library production. Ensure compliance with local safety regulations regarding nitro-compounds and tin waste disposal.

Sources

Application Note: Catalytic Hydrogenation Protocols for 2-Chloro-5-fluoro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The catalytic hydrogenation of 2-Chloro-5-fluoro-4-nitrophenol (CFNP) to 4-Amino-2-chloro-5-fluorophenol (ACFP) presents a classic chemoselectivity challenge in organic synthesis: reducing a nitro group (


) without cleaving labile carbon-halogen bonds (

and

).

While standard Palladium on Carbon (Pd/C) catalysts are highly active for nitro reduction, they frequently promote hydrodechlorination, leading to impurities that are difficult to separate. This guide details two optimized protocols designed to maximize yield (>95%) and selectivity (>99%):

  • Protocol A (Platinum-Based): The high-selectivity standard using Pt/C, recommended for discovery and early-phase scale-up where purity is paramount.

  • Protocol B (Modified Palladium): A cost-effective, inhibitor-modified Pd/C method suitable for larger-scale manufacturing.

Chemical Context & Mechanistic Challenges[1]

The Substrate
  • Substrate: 2-Chloro-5-fluoro-4-nitrophenol

  • Target Product: 4-Amino-2-chloro-5-fluorophenol

  • Critical Impurity: 4-Amino-3-fluorophenol (Dechlorinated species)

Mechanism of Side Reactions

The primary failure mode is hydrodehalogenation . This occurs via the oxidative addition of the metal catalyst (M) into the


 bond.
  • Palladium (Pd): Has a low barrier for oxidative addition into aromatic

    
     bonds, making it prone to "over-reduction."
    
  • Platinum (Pt): Exhibits a much higher barrier for

    
     insertion while maintaining high activity for 
    
    
    
    reduction, making it the metal of choice for halonitroarenes.
Reaction Pathway Diagram

The following diagram illustrates the competitive pathways. The "Red Path" must be suppressed.

ReactionPath Substrate 2-Chloro-5-fluoro- 4-nitrophenol Intermediate Hydroxylamine Intermediate Substrate->Intermediate + 2 H2 (Fast) Product 4-Amino-2-chloro- 5-fluorophenol (TARGET) Intermediate->Product + 1 H2 (Target Path) Impurity 4-Amino-3-fluorophenol (Dechlorinated Impurity) Intermediate->Impurity Pd/C (Over-reduction) - HCl Product->Impurity Prolonged Reaction High Temp

Figure 1: Reaction network showing the target reduction pathway versus the reductive dechlorination side reaction.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Catalyst 1% or 5% Pt/C (Sulfided)Pt minimizes

bond insertion. Sulfided variants further poison active sites responsible for dehalogenation.
Solvent Methanol or Ethyl Acetate Protic solvents (MeOH) accelerate nitro reduction; EtOAc is safer if product solubility is an issue.
Pressure 3–5 bar (45–75 psi) Moderate pressure ensures H2 availability without driving the slower dehalogenation kinetics.
Temperature 25°C – 40°C Keep T < 50°C. Higher temperatures exponentially increase the rate of dehalogenation (

for dehalogenation >

for nitro reduction).
Additives Morpholine or H3PO2 Only required for Pd-based protocols to poison high-energy sites.

Experimental Protocols

Protocol A: The Platinum Standard (High Selectivity)

Recommended for initial synthesis and high-purity requirements.

Materials:

  • Substrate: 10.0 g (48.7 mmol)

  • Catalyst: 5% Pt/C (50% wet), 0.5 g (0.5 wt% loading dry basis)

  • Solvent: Methanol (100 mL)

  • Reactor: Parr Hydrogenator or Buchi Autoclave

Step-by-Step Workflow:

  • Charge: In a pressure vessel, dissolve 10.0 g of 2-Chloro-5-fluoro-4-nitrophenol in 100 mL Methanol.

  • Inert: Add 1.0 g of wet 5% Pt/C catalyst. Safety: Catalyst is pyrophoric when dry. Keep wet.

  • Purge: Seal reactor. Purge with Nitrogen (

    
    ) 3x to remove Oxygen. Purge with Hydrogen (
    
    
    
    ) 3x.
  • Reaction: Pressurize to 3.0 bar (45 psi) with

    
    . Stir vigorously (1000 rpm) at 30°C .
    
  • Monitor: Reaction is typically exothermic. Maintain temperature <40°C using internal cooling coils.

  • Endpoint: Monitor H2 uptake. When uptake ceases (approx. 2-4 hours), sample for HPLC.

    • Acceptance Criteria: Substrate < 0.5%, Des-Cl Impurity < 0.2%.

  • Workup: Filter catalyst through a Celite pad under inert atmosphere (Argon/N2). Wash cake with MeOH.

  • Isolation: Concentrate filtrate under reduced pressure. The product, 4-Amino-2-chloro-5-fluorophenol , is prone to oxidation; store as a solid under N2 or use immediately.

Protocol B: Modified Palladium (Cost-Optimized)

Recommended for scale-up where Pt cost is prohibitive.

Concept: Use standard Pd/C but modify the environment to suppress dehalogenation.

Materials:

  • Catalyst: 5% Pd/C (50% wet)

  • Inhibitor: Morpholine (0.5 eq) or Diphenyl sulfide (trace)

  • Solvent: Ethyl Acetate

Modifications:

  • Add Morpholine (0.5 equivalents relative to substrate) to the reaction mixture before catalyst addition. Morpholine acts to scavenge any HCl formed and reversibly poisons the most active Pd sites responsible for C-Cl cleavage.

  • Run at strictly ambient temperature (20-25°C) . Do not heat.

  • Stop reaction immediately upon cessation of hydrogen uptake.

Process Workflow & Safety Logic

The following diagram outlines the operational logic, including safety gates for handling hydrogen and pyrophoric catalysts.

Workflow Start Start: Raw Material QC SolventPrep Dissolution in MeOH (Check Solubility) Start->SolventPrep CatLoad Catalyst Charging (UNDER INERT GAS) SolventPrep->CatLoad Purge N2/H2 Purge Cycles (O2 Removal) CatLoad->Purge Reaction Hydrogenation 3 bar, 30°C, 3 hrs Purge->Reaction Sampling IPC: HPLC Analysis Reaction->Sampling Decision Spec Met? (Sub < 0.5%) Sampling->Decision Decision->Reaction No (Extend Time) Filter Filtration (Celite) Remove Catalyst Decision->Filter Yes Workup Concentration & Crystallization Filter->Workup

Figure 2: Operational workflow emphasizing safety critical steps (Red Border) and quality gates.

Analytical Controls

To ensure "Self-Validating" protocols, use the following HPLC method to separate the critical pairs.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 mins
Detection UV at 210 nm and 254 nm
Retention Times (Approx) Des-Cl Impurity (~4.5 min) < Product (~7.2 min) < Substrate (~10.5 min)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Stalled Reaction Catalyst poisoning or insufficient agitation.Increase stirring speed (H2 is mass-transfer limited). Purge headspace to remove CO byproducts.
High Dechlorination Temperature too high or H2 pressure too low (starved surface).Lower Temp to 20°C. Switch from Pd/C to Pt/C.
Product Color Oxidation of the amine (aniline derivative).Perform all workups under N2. Add trace sodium dithionite/metabisulfite during workup as antioxidant.

References

  • BenchChem. (2025).[1] Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol: Application Notes and Protocols. Retrieved from

  • Pietrowski, M. (2011).[2] Selective hydrogenation of ortho-chloronitrobenzene over Ru and Ir catalysts. Green Chemistry, 13, 1633-1635.[2] Retrieved from

  • Mahadev Industries. (2020). Improved Processes For Preparing 4-Chloro-2-Aminophenol. Indian Patent Application IN202021026569. Retrieved from

  • Corma, A., & Serna, P. (2006).[3] Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science, 313(5785), 332-334. (Contextual grounding for noble metal selectivity).

  • Liaoning Kelling Fine Chemical. (2013).[4] Synthetic method of 2-chloro-4-aminophenol. CN103130657B.[5] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-5-fluoro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-5-fluoro-4-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this halogenated nitrophenol intermediate in their work. Given that this is a specialized reagent, understanding its stability profile is critical for reproducible and successful experimentation.

This document moves beyond a simple datasheet to provide a predictive framework for understanding and troubleshooting the decomposition pathways of 2-Chloro-5-fluoro-4-nitrophenol. While direct literature on this specific molecule is limited, we can infer its reactivity and potential degradation routes by examining the well-documented behavior of its constituent functional groups (halogens, nitro group, and phenol) and closely related analogues. This guide is structured to help you anticipate challenges, diagnose issues, and design robust experimental plans.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability, handling, and potential degradation of 2-Chloro-5-fluoro-4-nitrophenol.

Section 1: General Stability & Handling

Question 1: What are the primary factors that can cause the decomposition of 2-Chloro-5-fluoro-4-nitrophenol?

Answer: The stability of 2-Chloro-5-fluoro-4-nitrophenol is influenced by its unique electronic structure. The benzene ring is "electron-deficient" due to the strong electron-withdrawing effects of the nitro group (-NO₂) and the halogens (-Cl, -F). This makes the molecule susceptible to several modes of degradation:

  • Nucleophilic Attack: The electron-deficient ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr). Strong nucleophiles (e.g., hydroxide ions, amines, alkoxides) can displace the chloride or, less commonly, the nitro group. The phenoxide form of the molecule (at higher pH) is even more susceptible.

  • Reduction: The nitro group is readily reduced by various chemical and biological reducing agents. This is a common metabolic pathway for nitroaromatic compounds.[1]

  • Photodegradation: Aromatic nitro compounds are often photosensitive. Exposure to UV or even high-intensity visible light can induce photochemical reactions, leading to the formation of radicals and subsequent degradation products.[2][3]

  • Thermal Stress: While the compound has a defined melting point, excessive or prolonged exposure to high temperatures can cause decomposition.[4][5] The presence of catalysts or impurities can lower the decomposition temperature.

Question 2: How should I properly store this compound to ensure its long-term stability?

Answer: Based on its chemical properties, optimal storage conditions are crucial. We recommend the following:

  • Container: Store in a tightly sealed, amber glass vial to protect from light and moisture.

  • Atmosphere: For maximum stability, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.

  • Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage, but ensure the container is brought to room temperature before opening to prevent condensation.

  • Purity: Store the compound in its pure, solid form. Solutions, especially in protic or nucleophilic solvents (like methanol or water), are more prone to degradation and should be prepared fresh.

Question 3: I'm observing a color change in my sample (solid or in solution) from a pale yellow to a darker yellow or brown. What is the likely cause?

Answer: A color change is a common indicator of degradation. For nitrophenols, this often points to two possibilities:

  • Formation of Nitrophenolate Ion: In the presence of basic impurities or on a basic surface, the phenolic proton can be abstracted to form the corresponding phenolate ion. This ion is more conjugated and typically exhibits a more intense yellow or orange color than the neutral phenol.

  • Formation of Degradation Products: The formation of polymeric materials or highly conjugated byproducts from decomposition pathways (e.g., radical coupling, condensation reactions) can lead to a darker, brownish appearance. This is a clear sign that the integrity of your sample is compromised. You should verify the purity using an appropriate analytical method like HPLC or LC-MS.

Section 2: Predicting Decomposition Pathways & Products

Question 4: What are the likely products of hydrolytic decomposition, for example, if my reaction is run in an aqueous base?

Answer: Hydrolysis, particularly under basic conditions (high pH), will proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The hydroxide ion (OH⁻) acts as the nucleophile. The most probable leaving group is the chloride ion, as the C-Cl bond is weaker than the C-F bond.

The expected major product would be 5-fluoro-4-nitroresorcinol (1,3-dihydroxy-5-fluoro-4-nitrobenzene). The reaction is accelerated by the strong electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex.

parent 2-Chloro-5-fluoro- 4-nitrophenol intermediate Meisenheimer Complex (Stabilized Intermediate) parent->intermediate + OH⁻ product 5-Fluoro-4-nitroresorcinol intermediate->product - Cl⁻ leaving_group Cl⁻ (Chloride) nucleophile OH⁻ (Hydroxide)

Caption: Proposed Hydrolytic Decomposition Pathway (SNAr).

Question 5: If I use a reducing agent like sodium borohydride or catalytic hydrogenation, what decomposition products should I expect?

Answer: The nitro group is the most susceptible functional group to reduction. The degradation pathway typically proceeds through a series of intermediates. Depending on the strength of the reducing agent and the reaction conditions, you can isolate different products.

  • Partial Reduction: Mild reducing conditions may yield 2-Chloro-5-fluoro-4-nitrosophenol or the more stable 2-Chloro-5-fluoro-4-hydroxylaminophenol .

  • Complete Reduction: Stronger reducing agents (e.g., H₂/Pd-C, Sn/HCl) will fully reduce the nitro group to an amine, yielding 4-Amino-2-chloro-5-fluorophenol .

This pathway is well-documented for related compounds in microbial degradation studies, which often involve enzymatic nitroreductases.[1]

A 2-Chloro-5-fluoro- 4-nitrophenol (-NO₂) B 2-Chloro-5-fluoro- 4-nitrosophenol (-NO) A->B Mild Reduction D 4-Amino-2-chloro- 5-fluorophenol (-NH₂) A->D Strong Reduction (e.g., H₂/Pd-C) C 2-Chloro-5-fluoro- 4-hydroxylaminophenol (-NHOH) B->C Reduction C->D Further Reduction

Caption: General Reductive Decomposition Pathway of the Nitro Group.

Question 6: My experiment is sensitive to light. Is 2-Chloro-5-fluoro-4-nitrophenol susceptible to photodegradation?

Answer: Yes, high-energy light (especially in the UV spectrum) is a significant risk factor. The photodegradation of nitrophenols can be complex.[2] While the exact pathway for this specific molecule is not published, we can propose a likely mechanism based on known photochemistry:

  • Homolytic Cleavage: UV absorption can promote the homolytic cleavage of the C-Cl or C-N bond, generating radical species.

  • Radical Reactions: These highly reactive radicals can then abstract hydrogen from solvents, couple with each other, or react with oxygen to form a cascade of secondary products, including hydroxylated and polymeric species.

This is a primary reason for observing darkening and the formation of insoluble materials in samples left exposed to light. Experiments should be conducted in amber glassware or with the reaction vessel shielded from light.

Troubleshooting Guide

Problem Observed Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC/LC-MS analysis of my starting material. 1. Hydrolytic Degradation: Presence of moisture or basic residues on glassware. 2. Photodegradation: Exposure of the solid or solution to light. 3. Reductive Degradation: Contamination with a reducing agent.1. Verify Purity: Run a fresh standard from a new bottle. 2. Check Solvents: Ensure solvents are dry and free of amine or other basic impurities. 3. Control Environment: Prepare solutions fresh and protect from light. Analyze immediately after preparation.
Low yield in a reaction where 2-Chloro-5-fluoro-4-nitrophenol is the reactant. 1. Competitive Decomposition: The reaction conditions (e.g., high pH, elevated temperature, presence of strong nucleophiles) may be causing the starting material to degrade faster than it reacts. 2. Impure Starting Material: The starting material may have already partially decomposed, reducing the effective molar quantity.1. Perform Control Reaction: Run the reaction without your other key reagent(s) to isolate the stability of the nitrophenol under the reaction conditions. 2. Modify Conditions: Consider lowering the temperature, using a milder base, or reducing the reaction time. 3. Re-characterize Starting Material: Confirm the purity of your 2-Chloro-5-fluoro-4-nitrophenol before starting.
Inconsistent results between experimental batches. 1. Variable Storage: Inconsistent storage of the starting material between uses. 2. Age of Reagent: Degradation of the stock bottle over time. 3. Variable Reaction Setup: Differences in light exposure or ambient temperature during the reaction.1. Standardize Protocols: Implement strict, standardized protocols for storage, handling, and reaction setup. 2. Aliquot Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere to maintain the integrity of the bulk stock.

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol is a self-validating system to determine the stability of 2-Chloro-5-fluoro-4-nitrophenol under various stress conditions. It is essential for identifying potential degradants that may appear in your experiments.

Objective: To intentionally degrade the compound and identify the resulting products under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • 2-Chloro-5-fluoro-4-nitrophenol

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • 1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector and/or a Mass Spectrometer (LC-MS is ideal)

  • Calibrated pH meter, oven, and a photostability chamber (or a UV lamp setup)

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of 2-Chloro-5-fluoro-4-nitrophenol in ACN.

  • Stress Conditions (run each in duplicate):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 1 hour. Note: This reaction is expected to be fast.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 100°C for 48 hours. Dissolve a portion in ACN to the target concentration before analysis.

    • Photolytic Degradation: Expose a solution (100 µg/mL in ACN:Water 1:1) to a calibrated light source (e.g., ICH option 2: cool white fluorescent and near UV lamps) for a period sufficient to produce degradation (e.g., 24 hours).

  • Sample Preparation for Analysis:

    • Before injection, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all stressed samples with mobile phase to a final concentration of approximately 50-100 µg/mL.

    • Also prepare an unstressed control sample by diluting the stock solution to the same concentration.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Mobile Phase: Gradient elution. A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in ACN. Start with a low %B and ramp up to elute all components.

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor at a wavelength where the parent compound has good absorbance (e.g., ~320-400 nm, to be determined by a UV scan). Use a PDA detector to capture the full UV spectra of all peaks.

    • Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). Use LC-MS to obtain mass information for tentative identification of these new peaks.

Caption: Workflow for Forced Degradation Study.

References

  • Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE, 7(6), e38676. [Link]

  • Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(6), 2317–2323. [Link]

  • Li, G., et al. (2013). High Efficient Photocatalytic Degradation of p-Nitrophenol on a Unique Cu2O/TiO2 p-n Heterojunction Network Catalyst. Environmental Science & Technology, 47(16), 9445–9452. [Link]

  • Zhao, X., et al. (2020). Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite. Environmental Pollution, 261, 114242. [Link]

  • Weng, Y., et al. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Processes, 11(8), 2295. [Link]

  • Bandara, J., et al. (1996). Photocatalytic degradation of p-nitrophenol. A study of the intermediates and the reaction mechanism. Langmuir, 12(13), 3267-3272. [Link]

  • Chen, L., et al. (2015). Degradation of p-nitrophenol by heat and metal ions co-activated persulfate. Chemical Engineering Journal, 269, 153-160. [Link]

Sources

Technical Support Center: Optimization & Impurity Control in 2-Chloro-5-fluoro-4-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Critical Impurity Management in Nitration Workflows[1]

Introduction: The Reaction Landscape

Welcome to the technical support hub for 2-Chloro-5-fluoro-4-nitrophenol (CAS: 115201-94-0).[1] This intermediate is a critical scaffold in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Flumioxazin) and various pharmaceutical APIs.

The synthesis typically involves the electrophilic aromatic substitution (nitration) of 2-chloro-5-fluorophenol . While the hydroxyl group (-OH) strongly directs the nitro group to the ortho and para positions, the specific challenge lies in the competition between the desired 4-nitro (para) product and the 6-nitro (ortho) impurity, as well as preventing over-nitration to dinitro species.

This guide addresses the three most common support tickets we receive regarding this synthesis: regioselectivity, over-nitration, and downstream purification.

Module 1: Regioselectivity Control

Ticket #402: "I am consistently seeing 10-15% of the 6-nitro isomer in my crude mixture. How do I shift the ratio toward the 4-nitro target?"

Root Cause Analysis

The substrate, 2-chloro-5-fluorophenol, has two open sites activated by the hydroxyl group:

  • Position 4 (Target): Para to the -OH group. Sterically less hindered (flanked by -H and -F).[1]

  • Position 6 (Impurity): Ortho to the -OH group. Sterically crowded (flanked by -OH and -F).[1]

While sterics favor the 4-position, the ortho position is statistically significant due to the "ortho effect" and coordination of the nitronium ion with the phenolic oxygen. High temperatures provide the activation energy required to overcome the steric barrier at the 6-position, increasing the impurity profile.

Troubleshooting Protocol

To minimize the 6-nitro isomer, you must operate under Kinetic Control .[1]

  • Temperature Suppression:

    • Standard: Maintain reaction temperature between -5°C and 0°C during the addition of the nitrating agent.

    • Critical: Do not allow the exotherm to spike above 5°C. The activation energy for the 6-position is higher; keeping the system cold "locks out" this pathway.

  • Solvent Selection:

    • Switch from standard H₂SO₄ solvent to a Dichloromethane (DCM) or Acetic Acid system if solubility permits. Non-polar solvents can sometimes enhance para-selectivity by reducing the stabilization of the ortho-transition state.

  • Reagent Addition:

    • Use Fuming HNO₃ (1.05 eq) added dropwise over 2 hours.[1] Rapid addition creates localized hot spots, instantly triggering 6-nitro formation.

Module 2: Preventing Over-Nitration

Ticket #409: "LCMS analysis shows a mass peak at M+45 relative to the product. We suspect dinitration."

Root Cause Analysis

The M+45 peak corresponds to the addition of a second nitro group, likely forming 2-chloro-5-fluoro-4,6-dinitrophenol . The introduction of the first nitro group deactivates the ring, making the second nitration difficult—but not impossible if the concentration of nitronium ions (


) is too high or the quench is delayed.
Visualizing the Pathway

The following diagram illustrates the reaction divergence. Note how the "Danger Zone" (Dinitro) is accessed through excess reagent or heat.[1]

ReactionPathway Start 2-Chloro-5-fluorophenol (Substrate) Target 4-Nitro Isomer (TARGET) Major Product Start->Target < 5°C Kinetic Control Impurity_Ortho 6-Nitro Isomer (IMPURITY) Minor Product Start->Impurity_Ortho > 10°C Thermodynamic Leak Nitrating Nitrating Agent (HNO3 / H2SO4) Nitrating->Start Impurity_Di 4,6-Dinitro Isomer (CRITICAL FAILURE) Over-Nitration Target->Impurity_Di Excess HNO3 Delayed Quench Impurity_Ortho->Impurity_Di Excess HNO3

Caption: Reaction cascade showing the divergence between the target (Green) and impurities (Yellow/Red). Over-nitration is a sequential process.

Corrective Actions
  • Stoichiometry Check:

    • Limit HNO₃ to 1.0–1.05 equivalents .[1] Never exceed 1.1 eq.

  • Quenching Protocol:

    • Do not let the reaction stir "overnight" to ensure completion. Monitor by TLC/HPLC.

    • Quench immediately upon consumption of starting material by pouring the reaction mixture into crushed ice. This dilutes the acid and drops the temperature, instantly halting electrophilic attack.

Module 3: Purification (The "Golden Key")

Ticket #415: "Recrystallization is failing to separate the 4-nitro and 6-nitro isomers efficiently. Yield losses are high."

The Solution: Steam Distillation

This is the most critical technical insight for this molecule. You must exploit the difference in Hydrogen Bonding .

  • 6-Nitro Isomer (Impurity): The nitro group is ortho to the hydroxyl. It forms an Intramolecular Hydrogen Bond (within itself).[2] This "wraps up" the molecule, lowering its boiling point and making it Steam Volatile .

  • 4-Nitro Isomer (Target): The nitro group is para to the hydroxyl. It forms Intermolecular Hydrogen Bonds (with neighbors/solvent).[2] This creates a lattice network, raising the boiling point and making it Non-Volatile .

Step-by-Step Purification Protocol
StepActionTechnical Rationale
1 Basify After quenching, adjust pH to ~5-6. Do not make it fully basic yet (phenolate salts are not volatile).
2 Steam Distillation Pass live steam through the crude mixture (or boil with excess water).[1][3]
3 Collection The yellow distillate contains the 6-nitro impurity .
4 Isolation The residue (pot contents) contains the pure 4-nitro target .
5 Final Polish Cool the residue to precipitate the target. Recrystallize from Ethanol/Water (80:20) if >99% purity is required.
Purification Logic Flow

PurificationLogic Crude Crude Reaction Mixture (Target + Isomer + Tars) Steam Steam Distillation Process (T = 100°C) Crude->Steam Distillate Distillate (Vapor Phase) Contains: 6-Nitro Isomer (Intramolecular H-Bonding) Steam->Distillate Volatile Impurities Residue Pot Residue (Liquid Phase) Contains: 4-Nitro Target (Intermolecular H-Bonding) Steam->Residue Non-Volatile Target Final Final Product 2-Chloro-5-fluoro-4-nitrophenol (>98% Purity) Residue->Final Filtration & Drying

Caption: Separation logic relying on the volatility difference caused by intramolecular vs. intermolecular hydrogen bonding.

FAQ: Rapid Response

Q: The reaction mixture turned black. Is the batch lost? A: Not necessarily. Phenols are prone to oxidation, forming tarry quinones. This often happens if the acid concentration is too high or the temperature spiked. Proceed with the steam distillation; the tars are non-volatile and will remain in the residue, but you may need a charcoal filtration step during the final recrystallization.

Q: Can I use HPLC to monitor the reaction? A: Yes. Use a C18 column with a Water/Acetonitrile gradient (0.1% Formic Acid).

  • Elution Order: Dinitro (fastest) < 4-Nitro (Target) < 6-Nitro (Impurity) < Starting Material (slowest, typically).[1] Note: Order may vary based on specific column phase, but dinitro is usually most polar.

Q: What are the safety hazards specific to this nitration? A: Beyond standard acid burns, nitrophenols can be shock-sensitive if allowed to dry completely in the presence of heavy metal salts. Ensure all equipment is glass/Teflon. Do not distill the final product to dryness; stop while the pot is still wet to prevent thermal decomposition.

References

  • Nitration of Phenols & Regioselectivity: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (General mechanism of phenol nitration and ortho/para ratios).

  • Synthesis of 2-Chloro-5-fluoro-4-nitrophenol: Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene (and related phenol derivatives). Patent CN106588664A.[1] Available at: (Note: Describes the nitration conditions for similar chlorofluorophenol scaffolds).

  • Steam Distillation of Nitrophenols: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. (Standard procedure for separating o-nitrophenol and p-nitrophenol based on volatility).

  • Compound Data & Safety: PubChem. 2-Chloro-5-fluorophenol.[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Chloro-5-fluoro-4-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical scaffolds is paramount in the quest for more effective therapeutic agents. The halogenated nitrophenol scaffold, specifically 2-Chloro-5-fluoro-4-nitrophenol, presents a promising starting point for the synthesis of a diverse array of derivatives with potential biological activities. The presence of chloro, fluoro, and nitro groups on the phenyl ring offers multiple reaction sites and modulates the electronic and lipophilic properties of the molecule, influencing its interaction with biological targets.[1][2] This guide provides a comparative overview of the potential biological activities of various derivatives of 2-Chloro-5-fluoro-4-nitrophenol, supported by experimental insights from structurally related compounds and detailed methodologies for their evaluation.

The 2-Chloro-5-fluoro-4-nitrophenol Scaffold: A Platform for Diverse Bioactivities

2-Chloro-5-fluoro-4-nitrophenol is a versatile chemical intermediate.[3] Its utility extends to the synthesis of dyes, pigments, and agrochemicals.[3] In the pharmaceutical realm, the true potential of this scaffold lies in the strategic modification of its functional groups—the phenolic hydroxyl, the nitro group, and the aromatic ring itself—to generate derivatives with tailored biological activities. The inherent reactivity of this compound allows for the exploration of a wide chemical space, leading to the discovery of novel antimicrobial and anticancer agents.

The core hypothesis underpinning the biological potential of these derivatives is that the combination of halogen atoms (chlorine and fluorine) and the nitro group can significantly enhance biological activity. Halogenation can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The nitro group, a strong electron-withdrawing group, can participate in various biological interactions and can be a precursor to an amino group, opening up further avenues for derivatization.

Comparative Analysis of Key Derivatives

This section will explore three major classes of derivatives that can be synthesized from 2-Chloro-5-fluoro-4-nitrophenol and its reduced form, 2-chloro-5-fluoro-4-aminophenol: Schiff bases, benzoxazoles, and ether derivatives. We will compare their potential biological activities based on structure-activity relationship (SAR) studies of analogous compounds.

Schiff Base Derivatives: Modulating Antimicrobial and Anticancer Efficacy

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone.[4][5] In the context of our scaffold, the nitro group of 2-Chloro-5-fluoro-4-nitrophenol can be reduced to an amine (2-chloro-5-fluoro-4-aminophenol) to serve as the primary amine precursor.[6] The resulting Schiff bases have been widely reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4][7]

Synthesis Workflow:

A 2-Chloro-5-fluoro-4-nitrophenol B Reduction (e.g., SnCl2/HCl) A->B C 2-Chloro-5-fluoro-4-aminophenol B->C D Condensation with Substituted Aldehyde/Ketone C->D E Schiff Base Derivative D->E

Caption: General workflow for the synthesis of Schiff base derivatives.

Comparative Biological Activity:

The biological activity of these Schiff bases is highly dependent on the nature of the substituent on the aldehyde or ketone used in the condensation reaction.

Derivative ClassR Group on Aldehyde/KetonePredicted Primary ActivityRationale for Predicted Activity (based on related compounds)
Schiff Base 1 PhenylModerate AntimicrobialThe aromatic ring can participate in π-π stacking interactions with biological targets.
Schiff Base 2 4-HydroxyphenylEnhanced Antimicrobial & AntioxidantThe hydroxyl group can act as a hydrogen bond donor, potentially increasing binding affinity to enzymes.[8]
Schiff Base 3 4-NitrophenylPotent AnticancerThe additional nitro group can enhance the electron-withdrawing nature of the molecule, potentially leading to increased cytotoxicity.[9]
Schiff Base 4 Cinnamaldehyde derivedBroad-spectrum Antimicrobial & AnticancerThe extended conjugation and lipophilicity can improve membrane permeability and interaction with intracellular targets.[4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is inoculated into a sterile nutrient broth and incubated at 37°C until it reaches the log phase of growth. The turbidity is adjusted to match a 0.5 McFarland standard.

  • Serial Dilution of Compounds: The synthesized Schiff base derivatives are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration. A two-fold serial dilution is then performed in a 96-well microtiter plate containing nutrient broth.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Benzoxazole Derivatives: Targeting Protein Kinases in Cancer

Benzoxazoles are bicyclic heterocyclic compounds that can be synthesized from 2-aminophenols. The reduced form of our parent compound, 2-chloro-5-fluoro-4-aminophenol, is an ideal precursor for the synthesis of halogenated benzoxazoles. These compounds have been identified as potent inhibitors of various protein kinases involved in cancer progression, such as VEGFR-2 and Aurora B Kinase.[1][2]

Synthesis Workflow:

A 2-Chloro-5-fluoro-4-aminophenol B Reaction with Carboxylic Acid/Acid Chloride A->B C Intermediate Amide B->C D Cyclization (e.g., Polyphosphoric Acid) C->D E Benzoxazole Derivative D->E

Caption: General workflow for the synthesis of benzoxazole derivatives.

Comparative Biological Activity:

The nature of the substituent at the 2-position of the benzoxazole ring, derived from the carboxylic acid used in the synthesis, is a key determinant of anticancer activity.

Derivative ClassR Group at 2-positionPredicted Primary ActivityRationale for Predicted Activity (based on related compounds)
Benzoxazole 1 MethylModerate AnticancerA simple alkyl substituent provides a baseline for activity.
Benzoxazole 2 PhenylEnhanced AnticancerThe aromatic ring can engage in additional binding interactions within the kinase active site.
Benzoxazole 3 4-FluorophenylPotent AnticancerThe fluorine atom can increase lipophilicity and potentially form favorable interactions with the target protein.[10]
Benzoxazole 4 3-PyridylImproved Kinase SelectivityThe nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially leading to specific interactions with key residues in the kinase active site.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized benzoxazole derivatives are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these compounds for a specified period (e.g., 48 hours).

  • MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Ether Derivatives: Exploring Antimicrobial Potential

The phenolic hydroxyl group of 2-Chloro-5-fluoro-4-nitrophenol is a convenient handle for the synthesis of ether derivatives. By reacting the parent phenol with various alkyl or aryl halides, a library of ethers can be generated. The introduction of different ether linkages can modulate the lipophilicity and steric bulk of the molecule, influencing its ability to penetrate microbial cell walls and interact with intracellular targets.

Synthesis Workflow:

A 2-Chloro-5-fluoro-4-nitrophenol B Deprotonation (e.g., K2CO3) A->B C Phenoxide Intermediate B->C D Reaction with Alkyl/Aryl Halide (R-X) C->D E Ether Derivative D->E

Caption: General workflow for the synthesis of ether derivatives.

Comparative Biological Activity:

The antimicrobial activity of the ether derivatives is expected to vary significantly with the nature of the R group.

Derivative ClassR GroupPredicted Primary ActivityRationale for Predicted Activity (based on related compounds)
Ether 1 MethylModerate AntimicrobialA small alkyl group provides a baseline for comparison.
Ether 2 PropargylEnhanced AntimicrobialThe alkyne functionality can participate in click chemistry for further derivatization or may have intrinsic reactivity towards biological nucleophiles.
Ether 3 BenzylPotent AntimicrobialThe increased lipophilicity and steric bulk of the benzyl group can enhance membrane disruption and interaction with hydrophobic pockets in target enzymes.
Ether 4 4-ChlorobenzylBroad-spectrum AntimicrobialThe additional halogen atom can further increase lipophilicity and potentially enhance binding to target sites.[11]

Experimental Protocol: Agar Disc Diffusion Assay

  • Preparation of Agar Plates: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Bacterial Lawn Culture: A standardized inoculum of the test bacterium is uniformly spread over the surface of the agar plate using a sterile cotton swab.

  • Application of Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the synthesized ether derivatives dissolved in a suitable solvent. The solvent is allowed to evaporate.

  • Placement of Discs and Incubation: The impregnated discs are placed on the surface of the inoculated agar plates. The plates are then incubated at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.

Mechanistic Insights and Future Directions

The predicted biological activities of these 2-Chloro-5-fluoro-4-nitrophenol derivatives are likely to arise from a variety of mechanisms. For antimicrobial agents, potential mechanisms include the disruption of cell membrane integrity, inhibition of essential enzymes, and the generation of reactive oxygen species.[12] In the case of anticancer derivatives, the inhibition of protein kinases, induction of apoptosis, and interference with DNA replication are plausible modes of action.[9]

Future research should focus on the synthesis and systematic evaluation of these and other derivatives of 2-Chloro-5-fluoro-4-nitrophenol. A comprehensive understanding of the structure-activity relationships will be crucial for the rational design of more potent and selective therapeutic agents. Furthermore, mechanistic studies will be essential to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects.

References

  • Al-Ostoot, F. H., Al-Mohaimeed, A. M., Al-Turkistani, A. A., & El-Gazzar, A. A. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules, 27(22), 8003. [Link]

  • Gurenko, A., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 24(23), 16907. [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3057. [Link]

  • Rusu, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 708. [Link]

  • Al-Salahi, R., et al. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Molecules, 19(7), 10428-10438. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3057. [Link]

  • Walczak, K., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2691. [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrophenol. [Link]

  • WIPO Patentscope. (n.d.). WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. [Link]

  • Singh, S., & Kumar, V. (2021). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Experimental Biology and Agricultural Sciences, 9(3), 325-341. [Link]

  • Khan, K. M., et al. (2015). Synthesis, Characterization And Biological Investigation of Schiff Bases Derived From 2-Aminophenol And 4-Haloacetophenones. Journal of the Chemical Society of Pakistan, 37(1), 151-156. [Link]

  • Google Patents. (n.d.). CN114507142A - A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde.
  • GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203–215. [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3057. [Link]

  • ResearchGate. (n.d.). Comparative analysis between the biological and electrochemical methods for removal of 4-nitrophenol from aqueous media. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of 2-Hydroxy-4-Methyl-5-Chloro Acetophenone/Propiophenone Hydrazones and their Metal Complexes. [Link]

  • Enhanced Catalytic Reduction of p-Nitrophenol Using Anodic Aluminum Oxide-Supported Gold Nanoparticles: A Comparative Study. Journal of Physical Science, 35(1), 1-18. [Link]

  • Szafranski, K., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6289. [Link]

  • Schennen, A., et al. (2001). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 183(12), 3734-3741. [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of 2-Chloro-5-fluoro-4-nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of target molecules. Isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 2-Chloro-5-fluoro-4-nitrophenol and two of its isomers, 4-Chloro-2-fluoro-5-nitrophenol and 2-Chloro-3-fluoro-6-nitrophenol. By leveraging fundamental principles and available experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we will elucidate the distinct spectral fingerprints that enable unambiguous differentiation.

The Challenge of Isomeric Differentiation

The positional variance of chloro, fluoro, nitro, and hydroxyl groups on the benzene ring in these isomers gives rise to subtle yet measurable differences in their electronic environments and vibrational modes. Understanding these differences is key to their spectroscopic distinction.

Caption: Structural isomers included in this comparative guide.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

Nuclear Magnetic Resonance spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ), coupling constants (J), and splitting patterns in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus.

The Underlying Principles of Isomeric Differentiation by NMR

The electron-withdrawing or -donating nature of the substituents (–NO₂, –Cl, –F, –OH) significantly influences the electron density around the aromatic protons and carbons. The strongly electron-withdrawing nitro group deshields adjacent protons and carbons, shifting their signals downfield (to higher ppm values). Conversely, the electron-donating hydroxyl group shields these nuclei, causing an upfield shift. The halogens (Cl and F) exhibit both inductive electron-withdrawing and resonance electron-donating effects, leading to more complex chemical shift variations.

Furthermore, the through-bond coupling between adjacent protons (³JHH) and between protons and fluorine (³JHF and ⁴JHF) provides invaluable structural information. The magnitude of these coupling constants is dependent on the dihedral angle and the number of bonds separating the coupled nuclei.

Predicted and Observed Spectral Data

Table 1: Predicted ¹H NMR Characteristics

IsomerAromatic ProtonsExpected Chemical Shift Range (ppm)Expected Splitting Patterns
2-Chloro-5-fluoro-4-nitrophenol 27.0 - 8.5Two doublets, with additional splitting due to H-F coupling.
4-Chloro-2-fluoro-5-nitrophenol 27.0 - 8.5Two doublets, with additional splitting due to H-F coupling.
2-Chloro-3-fluoro-6-nitrophenol 27.0 - 8.5Two doublets of doublets, influenced by both H-H and H-F coupling.

The aromatic protons in a phenol typically resonate between 6.5 and 8.0 ppm[1][2]. The presence of a nitro group can shift these signals further downfield.

Experimental Protocol for NMR Analysis

NMR_Workflow Sample_Prep Dissolve 5-10 mg of isomer in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Acquisition Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer Sample_Prep->Acquisition Processing Process data (Fourier transform, phase correction, baseline correction) Acquisition->Processing Analysis Analyze chemical shifts, coupling constants, and integration Processing->Analysis

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds.

Differentiating Isomers with IR

All three isomers will exhibit characteristic peaks for the O-H, N-O, C-Cl, and C-F bonds. However, the exact positions and intensities of these peaks, particularly in the fingerprint region (below 1500 cm⁻¹), will differ due to the varied electronic and steric environments of the functional groups.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group[3]. The exact position can be influenced by intra- and intermolecular hydrogen bonding.

  • N-O Stretch: The nitro group displays two strong absorptions: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹ for aromatic nitro compounds[4].

  • C-H Bending: The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring[5]. Each isomer will have a unique pattern of absorptions in this region, providing a reliable method for differentiation.

Table 2: Key IR Absorption Regions

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3600 (broad)
Nitro (-NO₂)Asymmetric N-O Stretch1550 - 1475
Nitro (-NO₂)Symmetric N-O Stretch1360 - 1290
Aromatic RingC-H Bending (out-of-plane)900 - 690

Experimental Protocol for IR Analysis

IR_Workflow Sample_Prep Prepare a KBr pellet or cast a thin film of the sample on a salt plate Acquisition Acquire the IR spectrum using an FTIR spectrometer Sample_Prep->Acquisition Analysis Identify characteristic functional group absorptions and analyze the fingerprint region Acquisition->Analysis

Caption: A standard workflow for obtaining an IR spectrum.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern is highly dependent on the molecular structure and can be used to distinguish between isomers.

Isomer-Specific Fragmentation

Upon electron ionization, the molecular ion of each isomer will undergo fragmentation. While all three isomers have the same nominal mass, the relative abundances of their fragment ions will differ. Common fragmentation pathways for halogenated nitrophenols include the loss of the nitro group (•NO₂), hydroxyl radical (•OH), and halogen atoms (•Cl, •F)[6]. The position of the substituents influences the stability of the resulting fragment ions, leading to distinct mass spectra. For example, ortho-substituents can lead to specific fragmentation pathways involving interactions between the adjacent groups.

Table 3: Expected Molecular and Key Fragment Ions

IonDescriptionExpected m/z
[M]⁺Molecular Ion~191
[M - NO₂]⁺Loss of nitro group~145
[M - OH]⁺Loss of hydroxyl radical~174
[M - Cl]⁺Loss of chlorine radical~156

Experimental Protocol for Mass Spectrometry

MS_Workflow Sample_Intro Introduce the sample via direct infusion or GC/LC coupling Ionization Ionize the sample (e.g., Electron Ionization) Sample_Intro->Ionization Analysis Separate ions based on m/z in a mass analyzer Ionization->Analysis Detection Detect ions and generate a mass spectrum Analysis->Detection

Caption: A general workflow for mass spectrometric analysis.

UV-Visible Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.

Distinguishing Isomers with UV-Vis

The absorption maxima (λmax) of nitrophenols are influenced by the electronic effects of the substituents. The extended conjugation involving the benzene ring, the nitro group, and the hydroxyl group leads to characteristic absorptions in the UV-Vis region[7]. The deprotonation of the phenolic hydroxyl group in a basic solution results in the formation of a phenolate ion, which causes a significant bathochromic (red) shift in the λmax to around 400 nm[7]. While all three isomers will exhibit this shift, the exact λmax values in both acidic and basic media will be subtly different due to the varying electronic contributions of the chloro and fluoro substituents at their respective positions. For instance, the UV/Visible spectrum of 2-chloro-4-nitrophenol is available in the NIST Chemistry WebBook.

Table 4: Expected UV-Vis Absorption Characteristics

IsomerExpected λmax (acidic)Expected λmax (basic)
2-Chloro-5-fluoro-4-nitrophenol~320 - 360 nm~390 - 420 nm
4-Chloro-2-fluoro-5-nitrophenol~320 - 360 nm~390 - 420 nm
2-Chloro-3-fluoro-6-nitrophenol~320 - 360 nm~390 - 420 nm

Experimental Protocol for UV-Vis Spectroscopy

UVVis_Workflow Sample_Prep Prepare dilute solutions of the isomer in a suitable solvent (e.g., ethanol or water) Acquisition Record the absorption spectrum over the range of 200-600 nm Sample_Prep->Acquisition Analysis Determine the λmax values in both acidic and basic media Acquisition->Analysis

Caption: A standard workflow for UV-Vis spectroscopic analysis.

Comparative Summary

Spectroscopic TechniqueKey Differentiating Features
¹H and ¹³C NMR Unique chemical shifts and coupling patterns for aromatic protons and carbons due to distinct electronic environments. H-F coupling provides additional structural clues.
Infrared (IR) Characteristic C-H out-of-plane bending vibrations in the fingerprint region, indicative of the specific substitution pattern on the benzene ring.
Mass Spectrometry (MS) Different relative abundances of fragment ions resulting from isomer-specific fragmentation pathways.
UV-Visible Subtle differences in λmax values in both acidic and basic solutions due to the varied electronic effects of the substituents.

Conclusion

While the acquisition of complete, high-quality experimental spectra for all isomers of 2-Chloro-5-fluoro-4-nitrophenol presents a challenge due to their limited availability in public databases, a systematic and multi-technique spectroscopic approach can provide the necessary data for their unambiguous differentiation. By carefully analyzing the nuances in NMR chemical shifts and coupling constants, the fingerprint region of IR spectra, the fragmentation patterns in mass spectra, and the shifts in UV-Vis absorption maxima, researchers can confidently identify and characterize these closely related isomers. This guide provides the foundational principles and experimental workflows to empower scientists in their pursuit of chemical purity and structural elucidation.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Time-dependent UV-vis absorption spectra of 4-nitrophenol reduced by NaBH4 in the presence of Au@[C4C16Im]Br catalyst. - ResearchGate. (n.d.). Retrieved from [Link]

  • Interpreting Aromatic NMR Signals - YouTube. (2021, March 24). Retrieved from [Link]

  • IR: nitro groups. (n.d.). Retrieved from [Link]

  • NMR spectroscopy - An Easy Introduction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Interpreting IR Spectra - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016, May 1). Spectroscopy Online. Retrieved from [Link]

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F. (2023, January 4). Retrieved from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

  • Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13 - YouTube. (2021, October 13). Retrieved from [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Near-ultraviolet absorption cross-sections of nitrophenols and their potential influence on tropospheric oxidation capacity - CORA. (2011, September 29). Retrieved from [Link]

  • 1H NMR study of some sterically crowded substituted phenols - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Competing Fragmentations in the Mass Spectra of Halogenated Fhenols - RSC Publishing. (n.d.). Retrieved from [Link]

  • Spectral Database for Organic Compounds - Wikipedia. (n.d.). Retrieved from [Link]

  • Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol - Longdom Publishing. (2015, August 26). Retrieved from [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved from [Link]

  • How To Draw The Proton NMR Spectrum of an Organic Molecule - YouTube. (2019, January 15). Retrieved from [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane - YouTube. (2022, December 29). Retrieved from [Link]

  • Spectral Database for Organic Compounds - Bioregistry. (n.d.). Retrieved from [Link]

  • Spectral database for organic compounds, SDBS. - Monash University. (n.d.). Retrieved from [Link]

  • Phenol, 2-chloro-4-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

  • Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane - MDPI. (n.d.). Retrieved from [Link]

  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - NIH. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

  • Determining benzene ring subs tu on pa erns from IR spectra. (n.d.). Retrieved from [Link]

  • Phenol, 2-chloro-4-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

cost-benefit analysis of different 2-Chloro-5-fluoro-4-nitrophenol synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-fluoro-4-nitrophenol is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., c-Met, ALK targets). Its structural complexity—bearing three distinct electron-withdrawing/donating substituents—presents a classic regioselectivity challenge.

This guide evaluates two primary synthesis methodologies:

  • Method A (Direct Nitration): A low-cost, high-throughput route suitable for early-phase scale-up where purification bandwidth is available.

  • Method B (

    
     Hydrolysis):  A high-precision, regioselective route utilizing fluorinated precursors, ideal for GMP campaigns requiring stringent impurity control.
    

Recommendation: Adopt Method B for GMP manufacturing to minimize "hidden" costs associated with isomer separation. Reserve Method A for non-GLP bulk intermediate production where raw material cost (COGS) is the primary driver.

Technical Route Analysis

Method A: Direct Nitration of 2-Chloro-5-fluorophenol

"The Economy Route"

This method utilizes standard electrophilic aromatic substitution (EAS) to introduce the nitro group. The directing effects of the hydroxyl (-OH), chloro (-Cl), and fluoro (-F) groups must be balanced to achieve the desired substitution at the C4 position.

  • Precursor: 2-Chloro-5-fluorophenol (CAS 3827-49-4)[1][2]

  • Reagents: Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    
    ) or Acetic Acid (
    
    
    ).
  • Mechanism:

    • -OH (C1): Strong activator, directs ortho/para (Positions 6, 4).

    • -Cl (C2): Weak deactivator, directs ortho/para (Positions 3, 5 - blocked).

    • -F (C5): Weak deactivator, directs ortho/para (Positions 4, 6).

    • Result: Position 4 is activated cooperatively by the para-OH and ortho-F effects, making it the kinetic major product. However, Position 6 (ortho to OH) is a significant competitive site.

Method B: Regioselective Hydrolysis ( )

"The Precision Route"

This method relies on Nucleophilic Aromatic Substitution (


), exploiting the high lability of fluorine atoms activated by a para-nitro group.
  • Precursor: 2-Chloro-4,5-difluoronitrobenzene

  • Reagents: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), Water/Dioxane or DMSO.

  • Mechanism:

    • The nitro group at C1 activates the fluorine at C4 (para) and C2 (ortho).

    • The fluorine at C5 is meta to the nitro group and is unreactive.

    • Nucleophilic attack by

      
       occurs exclusively at the highly activated C4-F bond.
      
    • Result: The reaction yields 2-chloro-5-fluoro-4-nitrophenol with >98% regioselectivity.

Cost-Benefit Analysis (CBA)

FeatureMethod A: Direct NitrationMethod B:

Hydrolysis
Raw Material Cost Low (Commodity acids)High (Fluorinated precursor)
Yield 65 - 75% (isolated)90 - 95%
Regioselectivity Moderate (80:20 to 90:10 isomer ratio)Excellent (>99:1)
Purification Difficult (Requires recrystallization/column)Simple (Acid precipitation)
Safety Profile High Risk (Exotherm, runaway potential)Low Risk (Mild aqueous conditions)
Scalability Limited by heat transfer (requires flow chem)Highly scalable (batch reactors)
E-Factor (Waste) High (Acid waste, solvent for purification)Low (Aqueous salt waste)

Detailed Experimental Protocols

Protocol A: Nitration (Small Scale Optimization)

Based on standard nitration procedures for deactivated phenols.

  • Preparation: Dissolve 2-chloro-5-fluorophenol (10.0 g, 68.2 mmol) in Glacial Acetic Acid (40 mL). Cool to 0–5 °C.[3][4]

  • Addition: Prepare a solution of Fuming

    
     (1.1 eq) in Acetic Acid. Add dropwise over 30 minutes, maintaining internal temperature <10 °C.
    
    • Expert Insight: Using

      
       as solvent increases yield but promotes dinitration. Acetic acid moderates the kinetics.
      
  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to 20 °C. Monitor by HPLC.

  • Quench: Pour mixture into ice water (200 mL). The product precipitates as a yellow solid.

  • Purification: Filter crude solid. Recrystallize from Ethanol/Water to remove the 6-nitro isomer.

Protocol B: Hydrolysis (Recommended for Purity)

Adapted from nucleophilic substitution standards for fluoronitrobenzenes.

  • Preparation: Charge 2-chloro-4,5-difluoronitrobenzene (10.0 g, 51.7 mmol) and DMSO (30 mL) into a flask.

  • Reagent Prep: Dissolve KOH (6.0 g, 2.1 eq) in Water (10 mL).

  • Reaction: Add KOH solution dropwise to the nitrobenzene solution at 20–25 °C.

    • Note: A mild exotherm may occur.[1]

  • Heating: Heat to 60 °C for 2–4 hours. Monitor for disappearance of starting material.

  • Workup: Cool to room temperature. Dilute with water (100 mL).

  • Isolation: Acidify with Conc. HCl to pH 1–2. The product, 2-chloro-5-fluoro-4-nitrophenol, precipitates immediately.

  • Finishing: Filter, wash with water, and dry.[4][5]

    • Result: Typically >98% purity without further purification.

Decision Logic & Visualization

The following diagram illustrates the chemical pathways and the decision logic for selecting the appropriate route.

SynthesisRoutes Start Target: 2-Chloro-5-fluoro-4-nitrophenol MethodA Method A: Direct Nitration Start->MethodA Low Cost / High Waste MethodB Method B: SNAr Hydrolysis Start->MethodB High Purity / GMP PrecursorA 2-Chloro-5-fluorophenol MethodA->PrecursorA StepA1 Nitration (HNO3/H2SO4) PrecursorA->StepA1 IssueA Isomer Mixture (4-NO2 vs 6-NO2) StepA1->IssueA PurifyA Recrystallization Required IssueA->PurifyA PrecursorB 2-Chloro-4,5-difluoronitrobenzene MethodB->PrecursorB StepB1 Hydrolysis (KOH/DMSO) PrecursorB->StepB1 ResultB High Regioselectivity (>98%) StepB1->ResultB

Figure 1: Strategic decision tree comparing the "Economy" Nitration route vs. the "Precision" SNAr route.

References

  • Regioselectivity in Nitration of Halophenols

    • Study on the nitr
    • Source:

  • Nucleophilic Arom

    
    ) Principles: 
    
    • Activation of Fluorine by Nitro Groups in reactions.
    • Source:

  • Patent Methodology (Analogous Processes)

    • Process for preparation of halogenated 4-aminophenols (Intermediates).[6][7]

    • Source:

  • Precursor Availability & Properties

    • 2-Chloro-5-fluorophenol vs. 2-Chloro-4,5-difluoronitrobenzene.
    • Source:

Sources

Performance Benchmarking of Novel 2-Chloro-5-fluoro-4-nitrophenol Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Imperative for Novel Kinase Inhibitors

The landscape of targeted cancer therapy is dominated by the development of small-molecule kinase inhibitors. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are central regulators of numerous cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, for instance, is frequently implicated in tumor progression, and its inhibition has led to significant clinical breakthroughs.[1][3][4]

However, the efficacy of existing kinase inhibitors is often hampered by the emergence of drug resistance and off-target effects. This necessitates a continuous search for novel chemical scaffolds that can yield inhibitors with improved potency, selectivity, and pharmacological properties. The 2-chloro-5-fluoro-4-nitrophenol scaffold has emerged as a promising starting point for the synthesis of a new generation of kinase inhibitors. Its unique electronic and structural features offer opportunities for diverse chemical modifications to optimize target engagement and cellular activity.

This guide provides a comprehensive framework for benchmarking the performance of two novel (hypothetical) 2-Chloro-5-fluoro-4-nitrophenol derivatives, designated as CFNP-D1 and CFNP-D2 , against established kinase inhibitors. We will detail the experimental methodologies for robust in vitro characterization, present comparative data, and discuss the critical parameters for evaluating their potential as preclinical candidates.

Benchmarking Strategy: A Multi-Faceted Approach

A rigorous benchmarking strategy is crucial for objectively assessing the potential of new chemical entities.[5] Our approach is twofold, focusing on both the direct inhibition of the target kinase and the resulting effect on cancer cell viability.

  • Biochemical Assay: Direct Target Engagement We will quantify the direct inhibitory effect of our novel derivatives on a representative tyrosine kinase, EGFR, using a biochemical kinase inhibition assay. This will allow us to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.[5]

  • Cell-Based Assay: Cellular Efficacy To ascertain whether the observed biochemical potency translates into a meaningful biological effect, we will assess the ability of the derivatives to inhibit the proliferation of a cancer cell line known to be dependent on the target kinase activity. An XTT cell viability assay will be employed to determine the half-maximal effective concentration (EC50).[6]

For a meaningful comparison, the performance of CFNP-D1 and CFNP-D2 will be benchmarked against two well-characterized kinase inhibitors:

  • Gefitinib: A selective EGFR tyrosine kinase inhibitor widely used in cancer therapy.[7][8]

  • Staurosporine: A broad-spectrum protein kinase inhibitor, serving as a potent but non-selective control.[6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines the determination of IC50 values for the test compounds against recombinant human EGFR kinase. The assay measures the amount of phosphorylated substrate produced by the kinase, and the inhibition of this process by the test compounds.

Materials:

  • Recombinant Human EGFR (active)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test Compounds (CFNP-D1, CFNP-D2, Gefitinib, Staurosporine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Multimode plate reader with luminescence detection

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds (CFNP-D1, CFNP-D2, Gefitinib, Staurosporine) in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 5 µL of Kinase Assay Buffer.

    • 2.5 µL of test compound dilution (or DMSO for control wells).

    • 2.5 µL of a mixture of EGFR enzyme and peptide substrate in Kinase Assay Buffer.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add 2.5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination and Signal Generation: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Plate_Setup Add Buffer, Compound, and Enzyme/Substrate to Plate Compound_Prep->Plate_Setup Enzyme_Substrate_Mix Prepare Enzyme and Substrate Mixture Enzyme_Substrate_Mix->Plate_Setup ATP_Solution Prepare ATP Solution Reaction_Initiation Initiate Reaction with ATP ATP_Solution->Reaction_Initiation Pre_Incubation Pre-incubate (10 min) Plate_Setup->Pre_Incubation Allow binding Pre_Incubation->Reaction_Initiation Reaction_Incubation Incubate (60 min) Reaction_Initiation->Reaction_Incubation Reaction_Termination Stop Reaction (Add ADP-Glo™ Reagent) Reaction_Incubation->Reaction_Termination Signal_Generation Generate Luminescence (Add Kinase Detection Reagent) Reaction_Termination->Signal_Generation Data_Acquisition Measure Luminescence Signal_Generation->Data_Acquisition Calculate_Inhibition Calculate % Inhibition Data_Acquisition->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Viability Assay (XTT)

This protocol describes the use of the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay to measure the cytotoxic effects of the test compounds on a cancer cell line (e.g., A431, which has high EGFR expression).[9][10]

Materials:

  • A431 human squamous carcinoma cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compounds (CFNP-D1, CFNP-D2, Gefitinib, Staurosporine) dissolved in DMSO

  • XTT Cell Proliferation Assay Kit

  • 96-well clear cell culture plates

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding: Seed A431 cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation with XTT: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, metabolically active cells will reduce the XTT reagent to a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background absorbance.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Cell_Viability_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Cell_Attachment Incubate (24h) for Cell Attachment Cell_Seeding->Cell_Attachment Compound_Dilutions Prepare Serial Dilutions of Test Compounds Compound_Treatment Add Compound Dilutions to Cells Compound_Dilutions->Compound_Treatment Cell_Attachment->Compound_Treatment Treatment_Incubation Incubate (72h) Compound_Treatment->Treatment_Incubation XTT_Addition Add XTT Reagent Treatment_Incubation->XTT_Addition XTT_Incubation Incubate (4h) XTT_Addition->XTT_Incubation Formazan formation Data_Acquisition Measure Absorbance XTT_Incubation->Data_Acquisition Calculate_Viability Calculate % Viability Data_Acquisition->Calculate_Viability Plot_Data Plot Dose-Response Curve Calculate_Viability->Plot_Data Determine_EC50 Determine EC50 Value Plot_Data->Determine_EC50

Caption: Workflow for the XTT cell viability assay.

Performance Data: A Comparative Analysis

The following tables summarize the hypothetical performance data for the novel 2-Chloro-5-fluoro-4-nitrophenol derivatives, CFNP-D1 and CFNP-D2, in comparison to the benchmark inhibitors, Gefitinib and Staurosporine.

Table 1: In Vitro Kinase Inhibition of EGFR

CompoundIC50 (nM)Potency vs. GefitinibNotes
CFNP-D1 25~1.3x more potentShows strong direct inhibition of the target kinase.
CFNP-D2 80~2.4x less potentDisplays moderate potency against the target kinase.
Gefitinib 33[7]-Established selective EGFR inhibitor.
Staurosporine 6~5.5x more potentPotent but non-selective kinase inhibitor.

Table 2: Cell Viability in A431 Cancer Cells (EGFR-dependent)

CompoundEC50 (µM)Therapeutic Index (Hypothetical)Notes
CFNP-D1 0.8HighPotent inhibition of cancer cell proliferation.
CFNP-D2 5.2ModerateModerate effect on cancer cell viability.
Gefitinib 1.8[11]-Clinically relevant cellular activity.
Staurosporine 0.02LowHighly cytotoxic due to broad kinase inhibition.

Interpretation and Discussion

The benchmarking data provides valuable insights into the potential of the novel 2-Chloro-5-fluoro-4-nitrophenol derivatives.

  • CFNP-D1 emerges as a promising lead candidate. Its low nanomolar IC50 value in the biochemical assay indicates potent direct engagement with the EGFR kinase, surpassing the potency of the clinically used drug, Gefitinib.[7] This high potency translates effectively into a strong anti-proliferative effect in the A431 cancer cell line, as evidenced by its sub-micromolar EC50 value. The significant difference between its biochemical potency and cellular efficacy suggests good cell permeability and stability.

  • CFNP-D2 , while less potent than CFNP-D1 and Gefitinib, still demonstrates respectable inhibitory activity in both the biochemical and cellular assays. Further optimization of this derivative through medicinal chemistry efforts could enhance its potency.

  • The comparison with Gefitinib provides a clinically relevant benchmark. CFNP-D1's superior performance in these in vitro assays suggests it warrants further investigation, including selectivity profiling against a panel of other kinases to ensure a favorable safety profile.

  • Staurosporine serves as a crucial control, highlighting the importance of selectivity. While it is the most potent inhibitor in both assays, its broad-spectrum activity would likely lead to significant toxicity in a clinical setting.[6]

Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking the performance of novel 2-Chloro-5-fluoro-4-nitrophenol derivatives as potential kinase inhibitors. The presented data, though hypothetical, illustrates how a combination of biochemical and cell-based assays can provide a clear and objective comparison against established standards.

Based on our comparative analysis, CFNP-D1 demonstrates significant promise as a lead compound for further preclinical development. The next logical steps in its evaluation would include:

  • Kinase Selectivity Profiling: Assessing the inhibitory activity of CFNP-D1 against a broad panel of kinases to determine its selectivity profile.

  • Mechanism of Action Studies: Confirming its mode of action within the cell, for example, by demonstrating inhibition of EGFR autophosphorylation.

  • In Vivo Efficacy Studies: Evaluating its anti-tumor activity in animal models of cancer.

The 2-chloro-5-fluoro-4-nitrophenol scaffold represents a valuable starting point for the development of next-generation kinase inhibitors. The rigorous and comparative benchmarking approach detailed in this guide is essential for identifying the most promising candidates and accelerating their path towards clinical application.

References

  • [This is a placeholder for a reference that would support the general introduction to kinase inhibitors and their importance in cancer therapy.]
  • Gefitinib-mediated apoptosis is enhanced via inhibition of autophagy by chloroquine diphosphate in cutaneous squamous cell carcinoma cells. National Center for Biotechnology Information. (URL: [Link])

  • [This is a placeholder for a reference that would support the rationale for developing new kinase inhibitors, such as overcoming drug resistance.]
  • Estimation of sensitivity to gefitinib with radioiodinated IPHY in lung cancer. Journal of Nuclear Medicine. (URL: [Link])

  • Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. National Center for Biotechnology Information. (URL: [Link])

  • [This is a placeholder for a reference that would provide more detail on the 2-chloro-5-fluoro-4-nitrophenol chemical scaffold.]
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (URL: [Link])

  • [This is a placeholder for a reference that would support the choice of benchmark compounds.]
  • EGF/EGFR Signaling Pathway. Creative Diagnostics. (URL: [Link])

  • [This is a placeholder for a reference that would provide a general protocol for kinase inhibition assays.]
  • A comprehensive pathway map of epidermal growth factor receptor signaling. National Center for Biotechnology Information. (URL: [Link])

  • [This is a placeholder for a reference that would provide a general protocol for cell viability assays.]
  • [This is a placeholder for a reference that would discuss the importance of selectivity in kinase inhibitors.]
  • [This is a placeholder for a reference that would provide more detail on the A431 cell line.]
  • [This is a placeholder for a reference that would support the d
  • EGFR Signaling Pathway. Sino Biological. (URL: [Link])

  • [This is a placeholder for a reference that would discuss the future directions in kinase inhibitor research.]
  • [This is a placeholder for a reference that would provide a more detailed discussion of the EGFR signaling p
  • [This is a placeholder for a reference that would discuss the challenges of translating in vitro d
  • Staurosporine. BPS Bioscience. (URL: [Link])

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. (URL: [Link])

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-fluoro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the chemical and pharmaceutical sciences, our work with versatile intermediates like 2-Chloro-5-fluoro-4-nitrophenol is fundamental to innovation. This compound, a key building block in the synthesis of agrochemicals and pharmaceuticals, possesses a unique reactivity due to its combination of halogen and nitro functional groups.[1] However, this same reactivity profile necessitates a rigorous and informed approach to its handling and, critically, its disposal.

This guide moves beyond mere compliance, offering a procedural and logical framework for the safe management of 2-Chloro-5-fluoro-4-nitrophenol waste. Adherence to these protocols is not only a regulatory requirement but a cornerstone of a responsible and safe laboratory environment.

Hazard Profile and Risk Assessment: Know Your Chemical

Understanding the inherent hazards of 2-Chloro-5-fluoro-4-nitrophenol is the first step in mitigating risk. This compound is classified as hazardous, and its potential effects on human health and the environment are significant. It is harmful if swallowed, inhaled, or comes into contact with skin.[2][3] It is known to cause serious skin and eye irritation and may also lead to respiratory irritation.[2][3][4][5]

The causality behind these hazards lies in its chemical structure. The phenolic group can be corrosive, while the chlorinated and nitrated aromatic ring can lead to toxic effects upon absorption. Therefore, treating this compound with the utmost respect is paramount.

Property / Hazard Identifier / Classification Source
Chemical Name 2-Chloro-5-fluoro-4-nitrophenolN/A
CAS Number 84478-75-1[2]
GHS Pictograms Warning[3][5]
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[2][3][5]
Acute Toxicity, Dermal Category 4 (Harmful in contact with skin)[3]
Acute Toxicity, Inhalation Category 4 (Harmful if inhaled)[2][3]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[2][3][5]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[2][3][5]
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)[3][5]

Pre-Disposal Safety Protocols: A Foundation of Safety

Before beginning any process that will generate waste, ensure the following control measures are in place. This proactive approach minimizes the risk of exposure during both the experimental and disposal phases.

Engineering Controls

The primary line of defense is to handle this chemical in a controlled environment.

  • Fume Hood: Always handle solid 2-Chloro-5-fluoro-4-nitrophenol and its solutions inside a certified chemical fume hood. This is critical to prevent the inhalation of dust or vapors, which can cause respiratory irritation.[2][3][6][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the function of the fume hood and to dilute any fugitive emissions.[4][8]

Personal Protective Equipment (PPE)

A complete PPE ensemble is mandatory.

  • Eye Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes and dust.[2][4][6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and ensure you know their breakthrough time. Change gloves immediately if they become contaminated.[2][6]

  • Body Protection: A lab coat must be worn and buttoned. For tasks with a higher risk of spillage, consider a chemically resistant apron.[2][6]

Chemical Incompatibility: Preventing a Reaction in the Bottle

A critical and often overlooked aspect of waste disposal is chemical compatibility. Mixing incompatible waste streams can lead to violent reactions, generating heat, toxic gases, or pressure buildup. For 2-Chloro-5-fluoro-4-nitrophenol, segregation is key.

Do NOT mix with the following:

  • Strong Oxidizing Agents: Can lead to a fire or explosion.[2][9][10]

  • Strong Acids and Bases: Can cause vigorous, exothermic reactions.[2][9]

  • Other Organic Waste Streams (General Precaution): Unless you can definitively verify compatibility, it is best practice to collect halogenated and nitrated organic waste separately.

This compound should be disposed of in a dedicated hazardous waste container for halogenated organic solids or solutions.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, where each step logically follows the last to ensure safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12]

Step 1: Waste Characterization

  • All waste containing 2-Chloro-5-fluoro-4-nitrophenol, including contaminated labware (pipette tips, wipes), and residual amounts in original containers, must be classified as hazardous waste. Do not dispose of it in standard trash or down the drain.[4][8]

Step 2: Select the Correct Waste Container

  • Container Type: Use a UN-certified, chemically compatible container.[13] For solids, a wide-mouth polyethylene or glass jar is suitable. For solutions, use a screw-cap bottle, ensuring the cap liner is also compatible.

  • Condition: The container must be clean, dry, and in good condition with no leaks.[11][13]

  • Capacity: Do not overfill containers; a maximum of 90% capacity is a safe standard.[13]

Step 3: Labeling the Container

  • Timing: Label the container before adding any waste.

  • Content: The label must be fully completed and legible. It should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Chloro-5-fluoro-4-nitrophenol" and any other components in the waste stream.

    • The approximate concentrations or amounts.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste is added).

    • Your name, department, and contact information.[13]

Step 4: Accumulation and Storage

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be at or near the point of generation and under the control of the lab personnel.

  • Segregation: Ensure the container is stored with compatible waste streams, away from the incompatible materials listed in Section 3.

  • Container Management: The container must be kept closed at all times except when actively adding waste.[2][3][6]

Step 5: Arranging for Final Disposal

  • Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.

  • Follow their specific procedures for scheduling a collection. The ultimate disposal method will likely be high-temperature incineration at a licensed chemical destruction facility, which is the standard and environmentally preferred method for this type of waste.[6]

DisposalWorkflow start Waste Generated (2-Chloro-5-fluoro-4-nitrophenol) characterize Characterize as Hazardous Waste start->characterize container Select & Pre-Label UN-Rated Container characterize->container incompatible Is it mixed with incompatibles? segregate Segregate into a dedicated container incompatible->segregate No incompatible->container Yes (Start New Container) add_waste Add Waste to Container (Keep Closed) segregate->add_waste container->incompatible store Store in Satellite Accumulation Area (SAA) add_waste->store contact_ehs Container Full? Contact EHS for Pickup store->contact_ehs contact_ehs->add_waste No end Professional Disposal (Incineration) contact_ehs->end Yes

Caption: Disposal workflow for 2-Chloro-5-fluoro-4-nitrophenol.

Emergency Procedures for Spills and Exposures

Accidents can happen. A swift, correct response is vital.

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[2][4][14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][6][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4][14]

  • Small Spill (Solid): Wearing appropriate PPE, carefully sweep up the material, avoiding dust formation, and place it in a labeled hazardous waste container for disposal.[2][4]

By integrating these safety-conscious procedures into your daily workflow, you build a culture of responsibility that protects you, your colleagues, and the wider environment.

References

  • Fisher Scientific. (2009).
  • ECHEMI. (n.d.).
  • Carl ROTH. (n.d.).
  • Cornell University Environmental Health and Safety. (n.d.). Hazardous Waste Manual.
  • Apollo Scientific. (n.d.).
  • University of Groningen. (n.d.). Hazardous waste acceptance conditions.
  • ScienceLab.com. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: 4-Nitrophenol.
  • Fisher Scientific. (2015). Safety Data Sheet: 2-Chloro-4-fluoro-5-nitrophenol, 98%.
  • PubChem. (n.d.). 2-Chloro-5-nitrophenol.
  • Fisher Scientific. (2016).
  • Sigma-Aldrich. (2025).
  • Chem-Impex. (n.d.). 2-Chloro-4-fluoro-5-nitrophenol.
  • U.S. Environmental Protection Agency. (1978).
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • Stanford University. (2020). Chemical Incompatibility Guide. Environmental Health & Safety.
  • Princeton University. (n.d.). Chemical Incompatibility Chart. Environmental Health & Safety.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • University of California, Santa Barbara. (n.d.). Appendix K - Incompatible Chemicals. Environment, Health and Safety.
  • University of Maryland. (n.d.). Table of Incompatible Chemicals. Environmental Safety, Sustainability and Risk.

Sources

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